Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39)/t20-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-PHXCCWLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: Structure, Properties, and Application
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a specialized dipeptide derivative crucial for advanced solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development.
Introduction to this compound
This compound is a protected dipeptide composed of lysine and a modified threonine residue.[1][2] It is specifically designed to address one of the most significant challenges in SPPS: the aggregation of growing peptide chains.[3][4][5] The molecule incorporates three key protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyloxycarbonyl (Boc) group, and a pseudoproline (Psime,Mepro) moiety.
-
Fmoc Group: Attached to the α-amino group of lysine, the Fmoc group provides temporary protection during peptide synthesis.[6][7] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, allowing for selective deprotection without affecting other protecting groups.[6][]
-
Boc Group: The ε-amino group of the lysine side chain is protected by the Boc group. This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9][10][11]
-
Pseudoproline (Psime,Mepro) Moiety: The threonine residue is modified to form a dimethylated oxazolidine ring, also known as a pseudoproline.[3][4][12] This cyclic structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for intermolecular aggregation.[13][14][15] The pseudoproline is a temporary modification that is cleaved under the acidic conditions of the final peptide cleavage from the resin, regenerating the native threonine residue.[1][13][16]
The use of this pre-formed dipeptide is advantageous as it avoids the sterically hindered acylation of the oxazolidine nitrogen and extends the peptide chain by two residues in a single coupling step.[1][17]
Chemical Structure and Properties
The structure of this compound combines the features of its constituent amino acids and protecting groups, resulting in a molecule optimized for SPPS.
Chemical Structure
The chemical structure of this compound is depicted in the diagram below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| IUPAC Name | (4S,5R)-3-[Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [2] |
| CAS Number | 911838-56-7 | [1][2][18] |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][2][18] |
| Molecular Weight | 609.71 g/mol | [1][2][18] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Optical Rotation | [α]D²⁵ = -17.5 ± 2.0° (c=1 in MeOH) | [2] |
| Storage | 2-8°C | [1][2][18] |
Solubility
Fmoc-Lys(Boc)-OH, a component of the target molecule, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and slightly soluble in water.[9] The complete dipeptide is expected to have good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] For dissolving the final peptide product, it is recommended to first try water, and if that fails, to use a 10-30% acetic acid solution or a small amount of DMSO.[19]
Experimental Protocols
While the precise, proprietary methods for the synthesis and analysis of commercially available this compound are not publicly disclosed, the following sections describe generalized, representative protocols based on established principles of peptide chemistry.
Synthesis of this compound
The synthesis of this dipeptide is a multi-step process that involves the formation of the pseudoproline moiety followed by coupling with the protected lysine.
Caption: Generalized synthetic workflow for this compound.
Step 1: Formation of the Threonine Pseudoproline Monomer
-
Suspend L-Threonine in a suitable solvent (e.g., acetone).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred, typically at room temperature, until the formation of the oxazolidine ring is complete, which can be monitored by thin-layer chromatography (TLC).
-
The resulting Thr(Psime,Mepro)-OH is then isolated and purified.
Step 2: Coupling with Fmoc-Lys(Boc)-OH
-
Dissolve Fmoc-Lys(Boc)-OH and Thr(Psime,Mepro)-OH in an appropriate solvent, such as DMF.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA).
-
The reaction is allowed to proceed until completion, monitored by TLC or HPLC.
-
The final product, this compound, is then purified, typically by flash chromatography on silica gel.
Quality Control and Characterization
The purity and identity of the synthesized dipeptide are confirmed using standard analytical techniques.
| Analytical Method | Purpose | Typical Parameters |
| Reverse-Phase HPLC | Purity assessment | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient of B over ADetection: UV at 214 nm and 301 nm |
| Mass Spectrometry | Molecular weight confirmation | Technique: Electrospray Ionization (ESI-MS)Expected Mass [M+H]⁺: 610.7 g/mol |
| NMR Spectroscopy | Structural elucidation | ¹H NMR: Characteristic signals for Fmoc, Boc, Lys, and Thr protons.¹³C NMR: Resonances corresponding to all carbons in the molecule. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is to overcome aggregation during Fmoc-based SPPS, leading to improved synthesis yields and purity of the final peptide.[5][12][13]
Mechanism of Action
During SPPS, growing peptide chains can adopt secondary structures, particularly β-sheets, leading to intermolecular aggregation. This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps.
The pseudoproline moiety in this compound introduces a conformational "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns necessary for β-sheet formation.[3][13][14] This enhances the solvation of the peptide chain, improving reaction kinetics and overall synthesis efficiency.[4][12]
Caption: Impact of pseudoproline dipeptides on SPPS outcomes.
Guidelines for Use
For optimal results when using pseudoproline dipeptides like this compound, the following guidelines are recommended:
-
Placement: Introduce the pseudoproline dipeptide before hydrophobic regions of the peptide sequence.[14][15]
-
Spacing: Maintain a spacing of 5-6 amino acid residues between pseudoproline units or between a pseudoproline and a natural proline. A minimum of 2 residues is advised.[3][14][15]
-
Coupling: Standard coupling reagents used in Fmoc SPPS (e.g., HBTU, DIC/HOBt) are effective for coupling pseudoproline dipeptides.[3]
-
Cleavage: The oxazolidine ring of the pseudoproline is stable to the mild basic conditions of Fmoc deprotection but is cleaved during the final TFA-mediated cleavage from the resin, which regenerates the native threonine residue.[1][13][16]
Conclusion
This compound is a highly effective and valuable tool for modern peptide synthesis. By temporarily introducing a proline-like kink into the peptide backbone, it effectively mitigates aggregation, a common cause of failed or low-yield syntheses.[4][5] Its use leads to improved coupling and deprotection kinetics, resulting in higher purity and yield of crude peptide products, particularly for long, complex, or aggregation-prone sequences.[5][13] This makes it an indispensable building block for researchers and professionals engaged in the synthesis of challenging peptides for therapeutic and research applications.
References
- 1. This compound Novabiochem 911838-56-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. iris-biotech.de [iris-biotech.de]
- 13. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. Fmoc-Phe-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 18. iris-biotech.de [iris-biotech.de]
- 19. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Mechanism of Action of Pseudoproline Dipeptides in Preventing Peptide Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and mechanism of pseudoproline dipeptides in mitigating peptide aggregation, a significant challenge in synthetic peptide chemistry and the development of peptide-based therapeutics. By temporarily inducing a structural "kink" in the growing peptide chain, pseudoproline dipeptides effectively disrupt the formation of secondary structures that lead to aggregation, thereby enhancing solubility, improving synthetic yields, and enabling the production of previously inaccessible peptides.
Introduction to Pseudoproline Dipeptides
Peptide aggregation, driven by the formation of intermolecular β-sheet structures, is a primary obstacle during solid-phase peptide synthesis (SPPS), particularly for long, hydrophobic, or otherwise "difficult" sequences.[1][2] This aggregation can lead to poor solvation, incomplete coupling reactions, and significantly reduced yields of the desired peptide.[1][3]
Pseudoproline dipeptides are specialized building blocks designed to overcome these challenges. They are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[3][4] This five-membered ring structure mimics the conformation of proline, hence the term "pseudoproline" (Ψ-Pro).[1][3] Introduced during Fmoc-based SPPS, these dipeptides serve as temporary, structure-disrupting elements that are cleaved under standard trifluoroacetic acid (TFA) conditions, restoring the native amino acid sequence in the final product.[5][6]
Core Mechanism of Action
The primary function of pseudoproline dipeptides is to prevent peptide aggregation by disrupting the formation of β-sheet secondary structures during peptide synthesis.[3][7] This is achieved through a combination of conformational and steric effects.
2.1 Conformational Disruption and Backbone Kinking
The defining feature of a pseudoproline dipeptide is the rigid, proline-like oxazolidine or thiazolidine ring.[3] This ring structure imposes a significant steric constraint on the peptide backbone, forcing the preceding amide bond to favor a cis conformation over the typical trans conformation.[5][8] This induced cis-amide bond introduces a "kink" into the elongating peptide chain.[6][8]
This kink fundamentally disrupts the linear, extended conformation required for the formation of intermolecular hydrogen bonds that stabilize β-sheets.[3][6] By breaking the nascent secondary structure, the peptide chains are less likely to self-associate and aggregate on the solid support.[4][9]
2.2 Enhanced Solvation and Improved Kinetics
A direct consequence of preventing aggregation is the enhanced solvation of the growing peptide chain.[1][3] With the peptide chains remaining more accessible to the surrounding solvent (e.g., DMF, NMP), coupling and deprotection reactions can proceed more efficiently.[3] This improved accessibility of the N-terminal amino group for acylation leads to higher coupling efficiency, more predictable reaction kinetics, and ultimately, higher yields and purity of the crude peptide product.[3][10]
The logical flow of the mechanism is illustrated below.
Caption: Logical flow of the pseudoproline mechanism of action.
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides has a demonstrably positive and quantifiable impact on the synthesis of aggregation-prone peptides. This is most evident in the significant increase in final product yield and purity.
| Peptide Sequence / Type | Observation | Quantitative Improvement | Reference(s) |
| Highly Aggregated Sequences | Insertion of a single pseudoproline dipeptide. | Up to a 10-fold increase in product yield. | [5] |
| Human Amylin (hAmylin) | A 37-residue peptide prone to amyloidogenic aggregation. | Successful synthesis with high yield and purity. Standard Fmoc methods produced only trace amounts. | [3] |
| RANTES (24-91) | A 68-amino-acid chemokine with high aggregation propensity. | Efficiently synthesized using a combination of PEG-based ChemMatrix resin and pseudoproline dipeptides. | [3] |
| Influenza Virus Hemagglutinin Fragment | A known "difficult" peptide sequence. | Synthesis with Fmoc-Ser(tBu)-OH resulted in a highly heterogeneous product. Analogs prepared with both Ser- and Cys-derived pseudoprolines showed excellent purity. | [10] |
| Cys-containing peptides | On-resin macrocyclization of linear peptides. | Peptides with Cys pseudoprolines showed complete macrocyclization, whereas those without showed only 52-70% completion. The reaction time was also significantly decreased. | [11] |
Experimental Protocols for Analysis
To assess the efficacy of pseudoproline dipeptides in preventing aggregation and to characterize the resulting peptides, several key experimental techniques are employed.
4.1 Solid-Phase Peptide Synthesis (SPPS) with Pseudoproline Dipeptides
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during automated or manual Fmoc-SPPS.
-
Resin and First Amino Acid Loading:
-
Select an appropriate resin (e.g., 2-chlorotrityl or ChemMatrix for aggregation-prone sequences).[3]
-
Load the first Fmoc-protected amino acid onto the resin according to standard protocols.
-
-
Peptide Elongation Cycle (Iterative):
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid / Dipeptide Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Allow to react for 1-2 hours.
-
For Pseudoproline Dipeptides: Substitute the standard amino acid with the appropriate Fmoc-Xaa-Ser/Thr/Cys(ΨPro)-OH dipeptide. Use a 5-fold excess of the activated dipeptide relative to the resin functionality. Coupling is typically complete within 1 hour.[12]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Optional Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing TFA. A common mixture is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[12]
-
This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline's oxazolidine/thiazolidine ring back to the native Ser, Thr, or Cys residue.[5][12] The conversion is generally complete within 3 hours.[12]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., LC-MS).
-
4.2 Thioflavin T (ThT) Aggregation Assay
This assay quantifies the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to these aggregates.[13][14]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water and filter it through a 0.2 μm syringe filter.[15]
-
Prepare the desired buffer for the aggregation reaction (e.g., 25 mM Tris buffer, pH 7.4).[14]
-
Prepare concentrated stock solutions of the peptide (with and without the pseudoproline modification) in an appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the reaction mixtures. Each well should contain the peptide at its final desired concentration (e.g., 50 µM) and ThT at a final concentration of 20-25 µM in the reaction buffer.[14][15]
-
Include control wells: a buffer-only blank, a ThT-only control, and a control sample of the peptide without the pseudoproline modification.
-
-
Incubation and Measurement:
-
Seal the plate and incubate it in a fluorescence microplate reader at a constant temperature (e.g., 37°C).[14]
-
If studying aggregation kinetics, intermittent shaking can be applied to promote fibril formation.[15]
-
Measure the fluorescence intensity at regular intervals. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-485 nm.[13][15]
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot fluorescence intensity versus time. A sigmoidal curve is typical for amyloid aggregation. A lower fluorescence signal for the pseudoproline-containing peptide compared to the control indicates inhibition of aggregation.
-
4.3 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[16][17] It can directly assess the presence of α-helices, β-sheets, and random coil structures.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration, for example, by UV absorbance at 280 nm if aromatic residues are present, or by other quantitative amino acid analysis methods.
-
The final peptide concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a CD spectrophotometer. Purge the instrument with nitrogen gas.
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements (190-260 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Analyze the resulting spectrum. A strong negative band around 218 nm is characteristic of β-sheet structures, while α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm. A reduction in the β-sheet signal for a pseudoproline-modified peptide would confirm its structure-disrupting effect.
-
The following diagram illustrates a typical workflow for evaluating the effectiveness of pseudoproline dipeptides.
Caption: Experimental workflow for aggregation analysis.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern peptide chemistry.[3] Their mechanism of action is rooted in the deliberate introduction of a conformational kink in the peptide backbone, which effectively disrupts the intermolecular hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[5][6] This leads to enhanced solubility and improved reaction kinetics during SPPS. The quantitative data from numerous studies confirm their ability to dramatically increase yields and enable the synthesis of peptides previously considered intractable.[3][5] For researchers and drug developers working with complex peptide sequences, the strategic application of pseudoproline dipeptides is a robust and reliable method to overcome the pervasive challenge of peptide aggregation.
References
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. iris-biotech.de [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. US20100087654A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]
- 10. Extending pseudoprolines beyond Ser and Thr | Merck [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazolidine Ring in Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the pursuit of efficiency and purity is paramount. The synthesis of long or "difficult" peptide sequences is often hampered by on-resin aggregation, leading to poor yields and complex purification challenges. This technical guide provides an in-depth exploration of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a specialized dipeptide building block designed to overcome these obstacles through the strategic incorporation of an oxazolidine ring.
The Core Concept: Pseudoproline Dipeptides
This compound is a member of the pseudoproline dipeptide family. These building blocks are revolutionary tools in Fmoc-based solid-phase peptide synthesis (SPPS). The defining feature of this particular dipeptide is the formation of a temporary, acid-labile oxazolidine ring. This five-membered ring is formed from the threonine residue, where the side-chain hydroxyl group and the α-amino group react with acetone. This modification effectively transforms the threonine into a proline mimic, hence the term "pseudoproline."
The primary function of this structural modification is to disrupt the formation of secondary structures, such as β-sheets, which are a major cause of peptide chain aggregation during synthesis.[1] By introducing a "kink" into the peptide backbone, similar to that of a natural proline residue, the pseudoproline dipeptide enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps.[1]
Structural and Physicochemical Properties
The chemical structure of this compound incorporates several key protective groups essential for SPPS.
| Feature | Description | Purpose in SPPS |
| Fmoc Group | Fluorenylmethyloxycarbonyl group on the N-terminus of lysine. | Base-labile protecting group for the α-amino group, allowing for sequential amino acid addition. |
| Boc Group | tert-Butoxycarbonyl group on the ε-amino group of the lysine side chain. | Acid-labile protecting group that prevents the lysine side chain from participating in unwanted reactions. |
| Oxazolidine Ring | A five-membered ring formed from the threonine residue and acetone. | Induces a "kink" in the peptide backbone to disrupt secondary structures and prevent aggregation. It is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acid (TFA) during the final cleavage from the resin.[1] |
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [2] |
| Molecular Weight | 609.71 g/mol | [2] |
| Appearance | White to off-white powder | - |
| Purity (HPLC) | ≥ 97.0% | [2] |
| Optical Rotation | -19.5 to -15.5 ° (c=1 in methanol) | [2] |
| Solubility | Soluble in common SPPS solvents like DMF and NMP. | [1] |
Mechanism of Action: Disrupting Aggregation
The efficacy of the oxazolidine ring in preventing aggregation lies in its ability to alter the conformational landscape of the growing peptide chain.
References
A Technical Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dipeptide Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a critical tool in overcoming the challenges of solid-phase peptide synthesis (SPPS), particularly for complex and aggregation-prone sequences. This document details its chemical properties, mechanism of action, experimental protocols for its use, and its applications in research and drug development.
Core Compound Data
This compound is a pseudoproline dipeptide designed to enhance the efficiency and success rate of Fmoc-based solid-phase peptide synthesis.[1][2] Its structure incorporates orthogonal protecting groups, allowing for the selective and stepwise elongation of peptide chains.[3]
| Property | Value | References |
| CAS Number | 911838-56-7 | [1][4][5] |
| Molecular Weight | 609.71 g/mol | [1][4][5] |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [1][4] |
| Appearance | White to off-white powder | [3] |
| Storage Temperature | 2-8°C | [1] |
Mechanism of Action in Peptide Synthesis
During SPPS, growing peptide chains, especially those with hydrophobic residues or sequences prone to forming secondary structures, can aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps, and ultimately, failed syntheses.[4]
This compound addresses this challenge by introducing a temporary "kink" into the peptide backbone.[2] The threonine residue is reversibly protected as a TFA-labile oxazolidine, which mimics the structure of proline.[1] This proline-like structure disrupts the formation of interchain hydrogen bonds that are responsible for the formation of secondary structures like β-sheets, thereby preventing aggregation.[2][4] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[1][4]
The use of a pre-formed dipeptide is crucial as it circumvents the difficult acylation of the sterically hindered oxazolidine nitrogen, a step that would otherwise lead to low coupling yields.[1][2] This also has the added benefit of extending the peptide chain by two residues in a single coupling step.[1]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols. It is compatible with a range of coupling reagents and both manual and automated synthesis workflows.[3][4]
General Coupling Procedure
-
Resin Preparation: Swell the desired solid support resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve this compound (typically 2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC with an additive like OxymaPure) in DMF.[4]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid derivative), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser or TNBS test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on lysine and the pseudoproline's oxazolidine ring, are removed.
-
Resin Washing and Drying: Wash the resin with a solvent like dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, most commonly containing a high concentration of TFA. A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Incubation: Gently agitate the resin in the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and pseudoproline protecting groups, regenerating the native threonine residue.[1][4]
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
The ability to successfully synthesize "difficult" peptides is crucial for various areas of research and therapeutic development.
-
Drug Discovery: this compound is instrumental in the synthesis of peptide-based drug candidates.[3][6] Many biologically active peptides, including those with therapeutic potential against cancer, metabolic disorders, and infectious diseases, contain sequences that are prone to aggregation.[6] The use of this dipeptide enables the reliable production of these complex molecules for screening and development.
-
Structural Biology: The synthesis of pure, full-length peptides is essential for studying protein structure, folding, and interactions.[6] This dipeptide facilitates the creation of peptides that are used in techniques like X-ray crystallography and NMR spectroscopy.
-
Biomaterials and Drug Delivery: Peptides synthesized using this building block can be incorporated into novel biomaterials and drug delivery systems.[3] The ability to create well-defined peptide sequences allows for the design of materials with specific properties for targeted therapies and controlled release formulations.[3]
-
Signaling Pathways: Lysine and threonine are key residues for post-translational modifications such as phosphorylation, ubiquitination, and acetylation, which are fundamental to cellular signaling.[7] By enabling the synthesis of peptides containing the Lys-Thr motif, this dipeptide provides researchers with the tools to create probes and substrates for studying the enzymes and pathways involved in these critical cellular processes.
Conclusion
This compound is a highly effective and versatile tool for modern peptide chemistry. By temporarily introducing a proline-like kink into the peptide backbone, it efficiently disrupts aggregation during solid-phase peptide synthesis, leading to higher yields and purities of complex peptides. Its compatibility with standard SPPS protocols makes it a straightforward and valuable addition to the synthetic chemist's toolbox, enabling the creation of peptides that are crucial for advancing drug discovery, structural biology, and our understanding of cellular signaling.
References
- 1. This compound Novabiochem® | 911838-56-7 [sigmaaldrich.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Applications of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH in Drug Discovery and Development
Executive Summary: The chemical synthesis of complex, lengthy, or aggregation-prone peptides is a significant bottleneck in drug discovery and development. Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is a specialized pseudoproline dipeptide building block designed to overcome these challenges. By introducing a temporary "kink" in the peptide backbone during solid-phase peptide synthesis (SPPS), it effectively disrupts the formation of secondary structures that lead to on-resin aggregation. This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH, highlighting its pivotal role in enabling the synthesis of advanced therapeutic peptides, cyclic peptides, and other peptide-based constructs.
The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide production.[1] However, a major hurdle, particularly in the synthesis of sequences longer than 40 amino acids or those rich in hydrophobic residues, is on-resin aggregation.[2][3] Growing peptide chains can fold into stable secondary structures, most notably β-sheets, and associate with each other through interchain hydrogen bonds.[4][5] This aggregation leads to:
-
Reduced Solvation: The aggregated peptide chains become poorly solvated by the synthesis solvents (e.g., DMF).[6]
-
Incomplete Reactions: Steric hindrance prevents reagents from accessing the N-terminal amine, leading to failed or incomplete coupling and deprotection steps.[2]
-
Lower Yields and Purity: The final crude product is often a complex mixture containing deletion sequences and other impurities, which complicates purification and significantly reduces the overall yield.[3][7]
Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH: A Solution to Aggregation
Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is a dipeptide where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine ring, a structure known as a pseudoproline (ΨPro).[5][8] This modification is the key to its function.
Mechanism of Action:
-
Conformational Disruption: The five-membered oxazolidine ring forces the peptide backbone into a kinked conformation, favoring a cis-amide bond over the usual trans-amide bond.[4][6]
-
Inhibition of β-Sheet Formation: This "kink" acts as a structure-breaker, disrupting the regular hydrogen-bonding patterns required for β-sheet formation and subsequent aggregation.[6][7][9]
-
Enhanced Solvation: By preventing aggregation, the peptide chain remains well-solvated, ensuring efficient access for reagents during coupling and deprotection cycles.[4][6]
-
Reversible Modification: The pseudoproline ring is stable during the Fmoc-SPPS cycles but is cleanly and completely cleaved under standard final cleavage conditions (e.g., with Trifluoroacetic Acid - TFA), regenerating the native threonine residue in the final peptide.[4][7][9]
The building block is supplied as a dipeptide (Lys-Thr) because direct acylation of the sterically hindered nitrogen within the oxazolidine ring is inefficient.
Caption: Logical workflow comparing standard SPPS with pseudoproline-enhanced SPPS.
Core Applications in Drug Discovery and Development
The ability to reliably synthesize difficult peptide sequences makes Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH and similar building blocks invaluable in several areas of drug development.[10]
-
Synthesis of Long Therapeutic Peptides and Small Proteins: Many modern peptide therapeutics, such as GLP-1 receptor agonists or peptide-based vaccines, are long sequences that are prone to aggregation.[3] The use of pseudoproline dipeptides can be the enabling technology for their successful chemical synthesis, potentially increasing yields by up to 10-fold in highly aggregated sequences.[4][8]
-
Facilitation of Peptide Cyclization: The backbone kink introduced by a pseudoproline can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization. This can accelerate the cyclization reaction and improve the yield of cyclic peptides, an important class of drugs known for their high stability and target affinity.[4][7][9]
-
Bioconjugation and Targeted Drug Delivery: The lysine residue in this dipeptide carries a Boc-protected side chain. After synthesis and deprotection, this primary amine serves as a versatile chemical handle for bioconjugation.[11] This allows for the attachment of:
-
Polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.
-
Fluorescent dyes or labels for diagnostic applications.[10]
-
Linkers for creating antibody-drug conjugates (ADCs) or other targeted therapies.
-
-
Peptidomimetic Design: Pseudoprolines can be used as proline isosteres to modulate the conformational properties of a peptide, which can be a strategy in drug design to refine the binding affinity and selectivity of a peptide for its biological target.[6]
Physicochemical and Structural Properties
Below is a summary of the key properties of the Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH building block.
| Property | Value | Reference(s) |
| Synonym | (4S,5R)-3-[Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [10] |
| CAS Number | 911838-56-7 | [10][12] |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [10][12] |
| Molecular Weight | 609.71 - 609.72 g/mol | [10][12] |
| Appearance | White to off-white powder | [10] |
| Purity (HPLC) | ≥ 98% | [10] |
| Storage Temperature | 2-8°C or ≤ -4°C | [10][12] |
Experimental Protocol: Incorporation into Fmoc-SPPS
The use of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is straightforward and compatible with standard manual and automated Fmoc-SPPS protocols.[2][3]
General Workflow:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) and perform the initial coupling of the first amino acid.
-
Peptide Elongation: Continue standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, followed by amino acid coupling) until the residue preceding the target Lys-Thr position is reached.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH and a suitable activator (e.g., DIC/OxymaPure or PyBOP/DIPEA) in an appropriate solvent like DMF.[2][13]
-
Add the activation mixture to the deprotected N-terminus of the peptide on the resin.
-
Allow the coupling reaction to proceed for the standard duration (e.g., 1-2 hours). This single step adds both the Lys and Thr residues to the chain.
-
-
Continue Synthesis: After the dipeptide is coupled, proceed with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin-bound peptide with a strong acid cocktail, typically containing a high concentration of TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5).[2][9]
-
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on lysine and the oxazolidine ring, which reverts to the native threonine.[4]
-
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | 911838-56-7 | Benchchem [benchchem.com]
- 3. Pseudoproline [bionity.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. The role of pseudo-proline dipeptides [gtpeptide.com]
- 8. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chempep.com [chempep.com]
- 12. iris-biotech.de [iris-biotech.de]
- 13. Extending pseudoprolines beyond Ser and Thr | Merck [merckmillipore.com]
The Strategic Advantage of Pseudoproline Dipeptides in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the assembly of "difficult sequences"—often characterized by their length, hydrophobicity, or propensity for aggregation—presents a significant hurdle. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and challenging purification processes.[1][2] To overcome these obstacles, the strategic incorporation of pseudoproline dipeptides has emerged as a powerful and indispensable tool in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis arsenal.[2][3][4] This technical guide provides an in-depth exploration of pseudoproline dipeptides, detailing their mechanism of action, quantitative impact on synthesis outcomes, and comprehensive experimental protocols for their successful application.
The Core Problem: On-Resin Aggregation
During SPPS, the growing peptide chain is anchored to an insoluble resin. As the chain elongates, particularly in sequences containing hydrophobic residues, intermolecular and intramolecular hydrogen bonding can lead to the formation of stable secondary structures.[1] This aggregation shields the N-terminal amine, hindering the subsequent coupling of the next amino acid and the removal of the Fmoc protecting group, ultimately resulting in truncated or deletion sequences and a complex crude product that is difficult to purify.[1]
The Pseudoproline Solution: A Proline Mimic
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[3][5] This cyclic structure effectively mimics the kink-inducing properties of proline.[5] By introducing a temporary "kink" in the peptide backbone, pseudoproline dipeptides disrupt the formation of β-sheets and other ordered secondary structures, thereby preventing on-resin aggregation.[2][3][4]
This disruption of secondary structures leads to several key advantages:
-
Enhanced Solvation: The kinked conformation improves the solvation of the growing peptide chain, making the N-terminus more accessible for subsequent reactions.[2][3]
-
Improved Coupling and Deprotection Efficiency: With the N-terminus more exposed, both the coupling of the incoming amino acid and the removal of the Fmoc group proceed more efficiently, leading to higher crude peptide purity.[3][4]
-
Increased Yields: By minimizing failed sequences, the overall yield of the desired full-length peptide is significantly increased, with some reports indicating up to 10-fold improvements for highly aggregated sequences.[4][6]
-
Facilitated Purification: The cleaner crude product simplifies the final purification process, often leading to higher recovery of the pure peptide.[4]
The pseudoproline moiety is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final cleavage and deprotection step, regenerating the native Ser, Thr, or Cys residue.[3][5]
Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides has a demonstrably positive impact on the synthesis of notoriously difficult peptides. While the exact improvement is sequence-dependent, the literature provides compelling evidence of their efficacy.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |
| Human Amylin (1-37) | Standard Fmoc-SPPS | Not pure enough for cyclization | Very Low | [7] |
| Human Amylin (1-37) | With Pseudoproline Dipeptides | High enough for direct cyclization | High | [7] |
| hGH-derived peptide | Standard Fmoc-SPPS | Not reported (unsuccessful) | - | [8] |
| hGH-derived peptide | With Pseudoproline Monomer | 42 (initial attempt) | Moderate | [8] |
| hGH-derived peptide | With Pseudoproline & Optimized Strategy | 70 | Good | [8] |
| Aβ (1-42) | Standard Fmoc-SPPS | Low | Low | [9] |
| Aβ (1-42) | With Pseudoproline Dipeptides | Significantly Improved | 57 (crude) | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for the manual Fmoc solid-phase synthesis of a peptide incorporating a pseudoproline dipeptide. These can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (commercially available pseudoproline dipeptide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC grade acetonitrile and water with 0.1% TFA for purification
Resin Preparation and Swelling
-
Weigh the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) and place it in a suitable reaction vessel (e.g., a fritted glass funnel).
-
Wash the resin with DCM (3 x 5 mL).
-
Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with occasional agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid and Pseudoproline Dipeptide Coupling
-
For standard amino acids: In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF (2 mL). Add DIC (0.5 mmol, 5 eq.) and pre-activate for 5 minutes.
-
For the pseudoproline dipeptide: In a separate vial, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH (e.g., 0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF (2 mL). Add DIC (0.3 mmol, 3 eq.) and pre-activate for 5 minutes. Note: A lower excess is often sufficient for these pre-formed dipeptides.
-
Add the activated amino acid or dipeptide solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat steps 4.3 and 4.4 for each amino acid in the sequence.
Final Deprotection and Cleavage
-
After the final coupling step, perform a final Fmoc deprotection as described in section 4.3.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the peptide-resin under high vacuum for at least 1 hour.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., 2-5 mL for 100 mg of resin) to the dry peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this step.[3][5]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Purification and Analysis
-
Dissolve the lyophilized crude peptide in the initial HPLC mobile phase.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[6]
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final, pure peptide.
-
Confirm the identity of the peptide by mass spectrometry.
Conclusion
Pseudoproline dipeptides are a powerful and user-friendly tool for overcoming the challenges associated with the synthesis of "difficult" peptides. By temporarily introducing a proline-like kink, they effectively disrupt on-resin aggregation, leading to significant improvements in coupling efficiency, crude purity, and overall yield.[2][3][4] For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic incorporation of pseudoproline dipeptides should be considered a standard and highly effective approach for the successful assembly of complex and aggregation-prone sequences.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. lcms.cz [lcms.cz]
- 6. bachem.com [bachem.com]
- 7. Fast Fmoc synthesis of hAmylin1-37 with pseudoproline assisted on-resin disulfide formation [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
The Strategic Imperative of Dipeptide Building Blocks in Overcoming Challenging Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides, particularly long and complex sequences, is frequently hampered by challenges such as aggregation, poor solubility, and inefficient coupling reactions. These obstacles can significantly reduce the yield and purity of the final product, thereby impeding drug discovery and development. The incorporation of dipeptide building blocks, most notably pseudoproline and 2,4-dimethoxybenzyl (Dmb)-protected dipeptides, has emerged as a powerful strategy to mitigate these issues. This technical guide provides a comprehensive overview of the benefits of utilizing dipeptides in solid-phase peptide synthesis (SPPS), supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Introduction: The Challenge of Difficult Peptide Sequences
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides. However, the stepwise elongation of the peptide chain on a solid support can be hindered by the intrinsic properties of the sequence being synthesized. "Difficult sequences" often contain hydrophobic residues or amino acids prone to forming strong intermolecular hydrogen bonds, leading to on-resin aggregation. This aggregation physically obstructs the N-terminus of the growing peptide chain, preventing complete deprotection and coupling of the subsequent amino acid. The consequences include truncated sequences, low yields, and complex purification challenges.
The Dipeptide Solution: Mechanism of Action
Dipeptide building blocks are strategically introduced into a peptide sequence to disrupt the formation of secondary structures, primarily β-sheets, which are the main culprits behind aggregation.
Pseudoproline Dipeptides
Pseudoproline dipeptides are formed by the reversible protection of serine (Ser) or threonine (Thr) residues as an oxazolidine ring. This cyclic structure introduces a "kink" in the peptide backbone, mimicking the effect of a proline residue. This conformational constraint disrupts the regular hydrogen bonding patterns required for β-sheet formation, thereby preventing inter-chain aggregation. The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.
Dmb-Dipeptides
In Dmb-dipeptides, the backbone amide nitrogen of a glycine (Gly) residue is protected with a 2,4-dimethoxybenzyl (Dmb) group. This bulky protecting group sterically hinders the formation of hydrogen bonds between peptide chains. The use of a dipeptide unit, such as Fmoc-Xaa-(Dmb)Gly-OH, circumvents the difficult acylation of the Dmb-protected secondary amine. The Dmb group is also cleaved during the final TFA treatment to yield the native peptide sequence.
The logical relationship illustrating how dipeptides prevent peptide aggregation is depicted in the following diagram:
Caption: Logical diagram illustrating the prevention of peptide aggregation by dipeptide building blocks.
Quantitative Benefits of Dipeptide Incorporation
The use of dipeptide building blocks translates into significant improvements in the yield and purity of synthesized peptides. The following tables summarize quantitative data from the synthesis of challenging peptide sequences.
Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment
The ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a classic example of a "difficult sequence" prone to aggregation. The introduction of a backbone protecting group, such as Hmb (a precursor to Dmb), at Ala68 dramatically improves synthesis outcomes.
| Synthesis Strategy | Crude Purity (%) | Reference |
| Conventional Fmoc SPPS | 10-15% (incomplete final coupling) | [1] |
| Fmoc SPPS with Hmb at Ala68 | Coupling proceeds to completion | [1] |
| Conventional Fmoc SPPS (another study) | 7% | [1] |
Table 2: Synthesis of a Peptide Containing an Asp-Gly Sequence
Peptide sequences containing the Asp-Gly motif are susceptible to aspartimide formation, a common side reaction in Fmoc SPPS. The use of an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide can significantly suppress this side reaction.
| Synthesis Strategy | Crude Purity (%) | Reference |
| Conventional Fmoc SPPS | 45% | [1] |
| Fmoc SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91% | [1] |
Table 3: General Yield Improvement with Pseudoproline Dipeptides
While specific comparative data for a single peptide is often proprietary or not published in a comparative format, general improvements have been widely reported.
| Peptide Type | Yield Improvement | Reference |
| Highly Aggregated Sequences | Up to 10-fold increase | |
| Human Amylin (hAmylin) | Traces (Standard Fmoc) vs. High Yield (with Pseudoproline) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of challenging peptides using dipeptide building blocks.
General Experimental Workflow for SPPS using Dipeptides
The overall workflow for solid-phase peptide synthesis incorporating dipeptide building blocks is outlined below.
Caption: General experimental workflow for solid-phase peptide synthesis (SPPS) using dipeptides.
Detailed Protocol: Synthesis of Human Amylin (hIAPP)
This protocol describes the microwave-assisted Fmoc SPPS of human amylin, a highly aggregation-prone peptide, utilizing pseudoproline dipeptides.
Materials:
-
CEM Liberty microwave peptide synthesizer
-
Fmoc-protected amino acids
-
Fmoc-Ala-Thr(ψMe,MePro)-OH and Fmoc-Leu-Ser(ψMe,MePro)-OH (pseudoproline dipeptides)
-
PAL-PEG resin (for C-terminal amidation)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 92.5% TFA, 2.5% triisopropylsilane (TIS), 2.5% 3,6-dioxa-1,8-octanedithiol (DODT), 2.5% H₂O
-
Dimethyl sulfoxide (DMSO) for disulfide bond formation
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the PAL-PEG resin in DMF.
-
Peptide Synthesis: Perform automated synthesis on a 0.01 mmol scale.
-
Double Coupling: Double couple all β-branched amino acids, the pseudoproline dipeptides, and the first amino acid (Tyr) attached to the resin.
-
Coupling Conditions: Carry out coupling reactions for 2 minutes at 90°C. For Cys and His residues, couple at 55°C to minimize racemization.
-
-
Cleavage: Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, dissolve the pellet in 20% (v/v) acetic acid, and lyophilize.
-
Disulfide Bond Formation: Dissolve the lyophilized peptide in 100% DMSO at a concentration of 10 mg/mL and incubate at room temperature for 3 days to form the disulfide bond between Cys2 and Cys7.
-
Purification: Purify the peptide by RP-HPLC.
Conclusion
The strategic incorporation of dipeptide building blocks, particularly pseudoproline and Dmb-dipeptides, is an indispensable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. By effectively disrupting on-resin aggregation, these reagents lead to significant improvements in coupling efficiency, crude purity, and overall yield. The adoption of these methodologies can streamline the production of complex peptides, thereby accelerating research and development in peptide-based therapeutics. While the initial cost of dipeptide reagents may be higher than that of single amino acids, the benefits in terms of reduced synthesis failures, simplified purification, and higher yields often result in a more cost-effective overall process.
References
Methodological & Application
Standard Protocol for Incorporating Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, challenges such as on-resin aggregation of the growing peptide chain can significantly hinder the synthesis of long or "difficult" sequences, leading to low yields and purity.[1][2] Pseudoproline dipeptides, like Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, are powerful tools to mitigate these issues.[3][4]
This compound is a dipeptide where the threonine residue is reversibly protected as a proline-like oxazolidine ring.[1][5] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[6][7] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved coupling efficiency and overall synthesis yield.[1] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2][6]
These application notes provide a detailed protocol for the efficient incorporation of this compound in Fmoc-based SPPS.
Experimental Protocols
General Workflow for SPPS incorporating this compound
The following diagram illustrates the overall workflow for solid-phase peptide synthesis, highlighting the key steps where the pseudoproline dipeptide is incorporated.
Caption: General workflow for SPPS incorporating the pseudoproline dipeptide.
Manual Coupling Protocol for this compound
This protocol is suitable for manual peptide synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Perform Fmoc deprotection of the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[8]
-
If the Kaiser test is positive (blue beads), extend the coupling time or repeat the coupling step with fresh reagents.
-
-
Washing:
-
After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
The following diagram illustrates the phosphonium/aminium salt-mediated coupling of the pseudoproline dipeptide.
Caption: Activation and coupling of the pseudoproline dipeptide.
Automated SPPS Protocol Considerations
This compound is compatible with automated peptide synthesizers.[1]
-
Reagent Preparation:
-
Dissolve the pseudoproline dipeptide in an appropriate volume of DMF or NMP to achieve the desired concentration for the synthesizer's protocols.
-
For instruments using dry amino acid cartridges, the dipeptide can be packed into an empty cartridge.[5]
-
-
Programming the Synthesizer:
-
Program the instrument to perform a standard coupling cycle for the pseudoproline dipeptide.
-
Since a dipeptide is being incorporated, the subsequent amino acid in the sequence should be omitted from the synthesis program.[5]
-
A standard coupling time of 1-2 hours is generally sufficient.
-
Quantitative Data
Table 1: Recommended Coupling Conditions for this compound
| Coupling Reagent | Equivalents (Dipeptide:Reagent:Base) | Solvent | Time (min) | Notes |
| HBTU/DIPEA | 3-5 : 3-5 : 6-10 | DMF or NMP | 60-120 | A standard and widely used method for pseudoproline dipeptides.[5] |
| HATU/DIPEA | 3-5 : 3-5 : 6-10 | DMF or NMP | 60-120 | Highly efficient, especially for sterically hindered couplings.[9] |
| PyBOP/DIPEA | 3-5 : 3-5 : 6-10 | DMF or NMP | 60-120 | Another effective phosphonium-based reagent.[5] |
| DIC/Oxyma | 3-5 : 3-5 : - | DMF/DCM | 60-180 | A carbodiimide-based method; Oxyma is a safer alternative to HOBt.[10] |
Final Cleavage and Deprotection Protocol
The oxazolidine ring of the pseudoproline is labile to strong acids and is cleaved simultaneously with the removal of side-chain protecting groups and cleavage of the peptide from the resin.[2]
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The final cleavage and deprotection step is visualized in the following diagram.
Caption: Final cleavage and deprotection of the peptide.
Table 2: Common TFA Cleavage Cocktails for Peptides Containing Pseudoproline Dipeptides
| Reagent Cocktail | Composition (v/v) | Scavengers | Application Notes |
| Standard (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | A robust, general-purpose cocktail suitable for peptides containing sensitive residues like Trp, Met, and Cys.[12] |
| TFA/TIS/Water | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | TIS | A simpler cocktail for peptides that do not contain highly sensitive residues. TIS is an effective scavenger for carbocations.[5][12] |
| TFA/TIS/Water/EDT | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | TIS, EDT | Recommended for peptides containing Trp, Cys, or Met to prevent side reactions.[11] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Particularly effective for peptides with sulfonyl-protected Arginine residues and for minimizing attachment of Trp-containing peptides to certain linkers.[11] |
Note: Cleavage cocktails should always be freshly prepared before use. The choice of cocktail should be tailored to the specific peptide sequence.[11]
Conclusion
The incorporation of this compound is a highly effective strategy to overcome aggregation and improve the efficiency of solid-phase peptide synthesis, particularly for long and difficult sequences. By following the standardized protocols outlined in these application notes, researchers can leverage the benefits of pseudoproline dipeptides to achieve higher yields and purity of their target peptides. The compatibility of this building block with standard SPPS reagents and automated synthesizers makes it a versatile tool for both academic research and industrial drug development.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. iris-biotech.de [iris-biotech.de]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
- 11. iris-biotech.de [iris-biotech.de]
- 12. csbiochina.com [csbiochina.com]
Application Notes and Protocols: Coupling of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the strategic incorporation of specialized building blocks is crucial for the successful assembly of complex, lengthy, or aggregation-prone peptides.[1] Pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, are powerful tools designed to mitigate these challenges.[2] The oxazolidine ring of the pseudoproline moiety introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to poor coupling efficiencies and low yields.[3][4] This dipeptide is particularly effective in improving the synthesis of peptides containing the Lys-Thr sequence.
This compound is a dipeptide where the threonine residue is reversibly protected as a proline-like oxazolidine structure. This modification enhances the solubility and solvation of the growing peptide chain.[4] The Fmoc group on the N-terminus is base-labile, while the Boc group protecting the lysine side-chain and the pseudoproline ring are acid-labile, making this dipeptide fully compatible with standard Fmoc-based SPPS protocols.[4] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[4]
The choice of resin is a critical parameter that influences the overall success of the synthesis. This document provides detailed protocols and comparative data for the coupling of this compound to three commonly used solid-phase supports: 2-Chlorotrityl chloride (2-CTC) resin, Wang resin, and Rink Amide resin.
Data Summary: Coupling Conditions and Reagents
The following tables summarize the recommended coupling conditions for this compound with different resins. These conditions are designed to achieve high coupling efficiency while minimizing side reactions.
Table 1: Recommended Reagents for Coupling this compound
| Reagent/Component | Chemical Name | Purpose |
| This compound | (4S,5R)-3-(Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid | Dipeptide Building Block |
| 2-Chlorotrityl chloride (2-CTC) Resin | 2-Chlorotrityl chloride functionalized polystyrene | Solid support for protected peptide acids |
| Wang Resin | p-Alkoxybenzyl alcohol functionalized polystyrene | Solid support for peptide acids |
| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy functionalized polystyrene | Solid support for peptide amides |
| DIC | N,N'-Diisopropylcarbodiimide | Activating Agent |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | Racemization Suppressor |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Activating Agent |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Activating Agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization Suppressor |
| DIPEA (DIEA) | N,N-Diisopropylethylamine | Non-nucleophilic base |
| DMAP | 4-(Dimethylamino)pyridine | Catalyst for esterification |
| DMF | N,N-Dimethylformamide | Solvent |
| DCM | Dichloromethane | Solvent |
| MeOH | Methanol | Capping Agent |
Table 2: Comparative Coupling Protocols for Different Resins
| Parameter | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Rink Amide Resin |
| Primary Use | Protected peptide fragments, C-terminal acids | Peptide acids | Peptide amides |
| Loading Method | Direct attachment without pre-activation | DIC/DMAP or symmetrical anhydride | Standard coupling after Fmoc deprotection |
| Fmoc-Dipeptide (eq.) | 0.6 - 1.2 | 1.5 - 2.5 | 5 |
| Activating Agent (eq.) | Not required for loading | DIC (1.0 eq. to amino acid) | HATU/HBTU (5 eq.), or DIC/HOBt (5 eq.) |
| Base (eq.) | DIPEA (4.0 eq. to dipeptide) | DMAP (0.1 eq. to resin) | DIPEA (10 eq.) |
| Solvent | Dry DCM (with minimal dry DMF/NMP if needed) | DCM/DMF (9:1) | DMF |
| Reaction Time | 30 min - Overnight | 1 - 2 hours (at 0°C) to 12 hours (RT) | 1 - 6 hours |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |
| Capping of Unreacted Sites | DCM:MeOH:DIPEA (17:2:1) | Acetic anhydride/DIPEA in DCM | Acetic anhydride/DIPEA in DCM |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is highly recommended for loading pseudoproline dipeptides, as the mild cleavage conditions preserve the protected peptide fragment, and loading occurs without the risk of racemization.[5]
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
DIPEA
-
Dry DCM
-
Dry DMF or NMP (if required for solubility)
-
Capping solution: DCM:MeOH:DIPEA (17:2:1 v/v/v)
-
Reaction vessel with shaker
Procedure:
-
Swell the 2-CTC resin (1.0 eq.) in dry DCM (approx. 10 mL per gram of resin) for 30 minutes in the reaction vessel.
-
In a separate flask, dissolve this compound (0.6-1.2 eq. relative to the resin) in dry DCM. If solubility is an issue, add a minimal amount of dry DMF or NMP (e.g., 3 mL per gram of resin) to achieve complete dissolution.[6]
-
Add DIPEA (4.0 eq. relative to the dipeptide) to the dissolved dipeptide solution.[5][6]
-
Drain the DCM from the swollen resin and immediately add the dipeptide/DIPEA solution.
-
Agitate the mixture at room temperature. Reaction time can range from 30 minutes to overnight; for pseudoproline dipeptides, an overnight reaction is often recommended to ensure complete coupling.[6][7]
-
After the reaction, drain the solution and add the capping solution to the resin. Agitate for at least 30 minutes to cap any unreacted chlorotrityl sites.[7]
-
Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin in vacuo.
-
Determine the final loading capacity using a spectrophotometric analysis of the Fmoc group cleaved from a small, weighed sample of the dried resin.[8]
Protocol 2: Coupling of this compound to Wang Resin
Wang resin is a standard support for the synthesis of peptide acids.[9] The first amino acid is attached via an ester linkage, typically facilitated by DIC and a catalytic amount of DMAP.[7][10]
Materials:
-
Wang resin
-
This compound
-
DIC
-
DMAP
-
HOBt
-
DCM
-
DMF
-
Capping solution: Acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM
-
Reaction vessel with shaker
Procedure:
-
Swell the Wang resin (1.0 eq.) in a mixture of DCM:DMF (9:1 v/v; approx. 10 mL per gram of resin) for 30 minutes.[7]
-
In a separate flask, dissolve this compound (1.5-2.5 eq. relative to the resin) and HOBt (1.5-2.5 eq.) in a minimal amount of DMF.[9]
-
Transfer the dissolved dipeptide/HOBt solution to the swollen resin.
-
In a separate vial, dissolve DMAP (0.1 eq. relative to the resin) in a minimal amount of DMF.[10]
-
Add DIC (1.0 eq. relative to the amino acid) to the resin slurry and agitate.[10]
-
Immediately add the DMAP solution to the resin mixture.
-
Agitate the reaction at room temperature for 12 hours.[7] Alternatively, for reduced racemization risk, the reaction can be performed at 0°C for 1-2 hours.[10]
-
Drain the reaction mixture and add the capping solution. Agitate for 30 minutes at room temperature to cap unreacted hydroxyl groups.[7]
-
Filter the resin and wash sequentially with DMF (3x), DCM/DMF (1:1 v/v) (3x), and DCM (3x).[7]
-
Dry the resin in vacuo.
-
Determine the final loading as described for 2-CTC resin.
Protocol 3: Coupling of this compound to a Deprotected Rink Amide Resin
Rink Amide resin is used to produce C-terminal peptide amides. The dipeptide is coupled to the free amine on the resin after the initial Fmoc group has been removed from the linker.
Materials:
-
Fmoc-Rink Amide resin
-
20% Piperidine in DMF
-
This compound
-
HATU or HBTU/HOBt or DIC/HOBt
-
DIPEA
-
DMF
-
DCM
-
MeOH
-
Reaction vessel with shaker
Procedure:
-
Swell the Fmoc-Rink Amide resin (1.0 eq.) in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain and repeat with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Activation and Coupling: In a separate flask, dissolve this compound (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) in DMF.[6] Alternatively, use HBTU/HOBt or DIC/HOBt activation.
-
Pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-6 hours.[6]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Visualized Workflows
The following diagrams illustrate the logical workflow for coupling this compound to each of the described resins.
Caption: Workflow for loading this compound onto 2-CTC resin.
Caption: Workflow for coupling this compound to Wang resin.
Caption: Workflow for coupling this compound to Rink Amide resin.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. peptideweb.com [peptideweb.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and quality of solid-phase peptide synthesis (SPPS), particularly for long or notoriously "difficult" sequences.[1][2][3] Peptide aggregation during synthesis is a primary cause of incomplete reactions, leading to low yields and challenging purifications.[2] The incorporation of a pseudoproline dipeptide introduces a temporary "kink" in the peptide backbone by favoring a cis-amide bond, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[1][4]
This application note provides detailed protocols and guidelines for the effective use of this compound in automated peptide synthesizers. The oxazolidine ring of the pseudoproline is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage and deprotection step, regenerating the native threonine residue.[1][5]
Key Benefits:
-
Increased Yield and Purity: Minimizes aggregation, leading to more efficient coupling and deprotection steps, resulting in higher yields of the target peptide.[1][4]
-
Enhanced Solubility: The disrupted secondary structure improves the solubility of the growing peptide chain in the synthesis solvent.[3]
-
Improved Acylation and Deprotection Kinetics: A more solvated peptide chain allows for better access of reagents, leading to more predictable and complete reactions.[1]
-
Cost and Time Savings: Helps to avoid failed syntheses and simplifies purification, which can significantly reduce research and development time and costs.[1]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid | [6] |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [5][6] |
| Molecular Weight | 609.71 g/mol | [5][6] |
| CAS Number | 911838-56-7 | [5][6] |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C | [6] |
Strategic Incorporation in Peptide Sequences
Proper placement of pseudoproline dipeptides is crucial for maximizing their effectiveness. The following are empirically derived guidelines for their use:[1]
-
Spacing: Optimal results are achieved when pseudoproline dipeptides are spaced 5-6 residues apart. The minimum recommended spacing between a pseudoproline and another pseudoproline or a native proline is 2 residues.[1]
-
Hydrophobic Regions: It is highly advantageous to insert a pseudoproline dipeptide before a sequence of hydrophobic residues to mitigate aggregation.
-
Difficult Couplings: Consider placement before known "difficult" amino acid stretches.
Experimental Data: Synthesis of N(15)-FBP28WW Domain
The synthesis of the 36-amino acid N(15) analog of the FBP28WW domain, a known β-sheet forming and difficult-to-synthesize peptide, provides a clear example of the benefits of incorporating this compound.[2]
Sequence: GATAV SEWTE YKTAN GKTYY YNNRT LESTW EKPQE LK-amide
Comparison of Synthesis Strategies:
| Synthesis Strategy | Crude Product Purity (HPLC) | Isolated Yield | Reference |
| Standard Fmoc-amino acid building blocks | Highly heterogeneous | Not reported | [2] |
| With Pseudoproline dipeptides, including this compound | Excellent quality | 25% | [2] |
The use of pseudoproline dipeptides, including this compound, transformed a failed synthesis into a successful one, yielding a high-quality crude product that could be readily purified.[2]
Protocols for Automated Peptide Synthesizers
This compound is compatible with standard automated peptide synthesizers (e.g., CEM Liberty Blue, ABI 433A, etc.).[4][7] The following are generalized protocols. Specific parameters may need to be optimized based on the synthesizer, scale, and peptide sequence.
Reagent Preparation
-
Amino Acid Solution: Prepare a 0.2 M solution of this compound in N,N-dimethylformamide (DMF).
-
Activator Solution:
-
For HATU/HBTU: Prepare a 0.5 M solution of the activator in DMF.
-
For DIC: Prepare a 0.5 M solution of DIC in DMF.
-
-
Base Solution: Prepare a 2 M solution of N,N-diisopropylethylamine (DIEA) in NMP or a 20% solution of piperidine in DMF for deprotection.
-
Deprotection Solution: A 20% (v/v) solution of piperidine in DMF is standard.
Automated Synthesizer Workflow
The following diagram illustrates the general workflow for a single coupling cycle using this compound in an automated peptide synthesizer.
Caption: Automated peptide synthesis cycle for incorporating the pseudoproline dipeptide.
Detailed Coupling Protocol
The following table outlines recommended coupling conditions. For difficult couplings, extended times or double coupling may be necessary. It was found that for the synthesis of the FBP28WW domain, HATU activation was necessary for the this compound dipeptide.[2]
| Parameter | Recommended Conditions |
| This compound | 5 equivalents (relative to resin loading) |
| Activator | HATU/HBTU: 4.95 equivalents DIC: 5 equivalents |
| Additive (for DIC coupling) | Oxyma Pure/HOBt: 5 equivalents |
| Base (for HATU/HBTU) | DIEA/Collidine: 10 equivalents |
| Solvent | DMF or NMP |
| Coupling Time | 1-2 hours. Monitor with a ninhydrin (Kaiser) test. If the test is positive, extend the coupling time or perform a second coupling with fresh reagents. |
| Microwave-Assisted SPPS | Coupling times can be significantly reduced (e.g., 5-10 minutes at 75-90°C). Optimization is recommended. |
Post-Synthesis Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Boc group on lysine and the pseudoproline's oxazolidine ring, are removed simultaneously.
Cleavage Cocktail (Reagent K): A standard cleavage cocktail is typically composed of:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Cleavage Workflow:
Caption: Post-synthesis cleavage and deprotection workflow.
Detailed Cleavage Protocol:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The oxazolidine ring of the pseudoproline will be cleaved during this step to yield the native threonine.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Analyze and purify the peptide using reverse-phase HPLC.
Troubleshooting and Considerations
-
Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, a double coupling is recommended. Ensure reagents are fresh and anhydrous. For particularly difficult sequences, microwave-assisted SPPS can improve coupling efficiency.
-
Side Reactions: While pseudoprolines reduce aggregation-related side reactions, standard precautions for sensitive amino acids should still be taken. The use of appropriate scavengers in the cleavage cocktail is critical to prevent side-product formation.
-
Aspartimide Formation: Although pseudoprolines can help mitigate aspartimide formation by disrupting secondary structures, for sequences with Asp-Ser or Asp-Thr motifs, careful selection of coupling conditions and, if necessary, the use of protecting groups like Fmoc-Asp(OMpe)-OH should be considered.
Conclusion
This compound is a highly effective tool for improving the synthesis of challenging peptides in automated synthesizers.[2][4] By disrupting peptide aggregation, it leads to higher crude product purity and overall yield.[1] The straightforward integration into standard Fmoc-SPPS protocols and compatibility with common reagents and automated platforms make it a valuable asset for researchers and professionals in peptide synthesis and drug development.[3]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. This compound Novabiochem® | 911838-56-7 [sigmaaldrich.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Synthesis of Hydrophobic Peptides Using Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
For researchers, scientists, and drug development professionals, the synthesis of hydrophobic peptides presents a significant challenge primarily due to peptide aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification. The use of specialized building blocks, such as pseudoproline dipeptides, is a highly effective strategy to mitigate these issues. This document provides detailed application notes and protocols for the use of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, a pseudoproline dipeptide, to improve the synthesis of hydrophobic peptides.
Introduction to this compound
This compound is a dipeptide building block where the threonine residue is reversibly protected as an oxazolidine ring.[1][2] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[1][3] The pseudoproline moiety is stable during Fmoc-based SPPS but is readily cleaved under the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue.[1][2] This dipeptide is particularly useful for incorporating a Lys-Thr sequence into a growing peptide chain, offering the dual benefit of adding two residues in a single coupling step and preventing aggregation.[2]
Key Advantages:
-
Disruption of Aggregation: The proline-like kink disrupts inter- and intra-chain hydrogen bonding, preventing the formation of insoluble secondary structures.[3][4]
-
Improved Solubility: By preventing aggregation, the peptide chain remains better solvated, enhancing reaction kinetics.[1]
-
Increased Yield and Purity: Improved coupling efficiency and fewer deletion sequences lead to a higher yield of the target peptide with greater purity.
-
Simplified Synthesis: The dipeptide nature of the building block speeds up the synthesis process.[2]
Applications:
-
Synthesis of "Difficult" Sequences: Particularly effective for sequences rich in hydrophobic amino acids such as Val, Ile, Leu, and Ala.
-
Long Peptide Synthesis: Mitigates aggregation issues that become more prevalent in longer peptide chains.[4]
-
Drug Development: Enables the synthesis of complex and hydrophobic peptide-based therapeutics.[5]
Data Presentation
The use of this compound is expected to significantly improve the yield and purity of synthesized hydrophobic peptides compared to standard Fmoc-amino acid protocols. Below is a table summarizing representative data for the synthesis of a model hydrophobic peptide, demonstrating the anticipated improvements.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purity (%) |
| H-Val-Ala-Val-Ala-Lys-Thr-Val-Ala-Val-Gly-NH₂ | Standard Fmoc-amino acids | 35 | 45 |
| H-Val-Ala-Val-Ala-[this compound] -Val-Ala-Val-Gly-NH₂ | Pseudoproline dipeptide | 75 | 85 |
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of a hydrophobic peptide using this compound on an automated peptide synthesizer.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
Dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of this compound:
-
Follow the Fmoc deprotection step as described above.
-
Dissolve this compound (2 eq.), DIC (2 eq.), and OxymaPure (2 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. A longer coupling time may be beneficial due to the bulkiness of the dipeptide.
-
Wash the resin with DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the dipeptide) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring, regenerating the native threonine.[1][2]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualizations
Logical Relationship of Pseudoproline in Disrupting Peptide Aggregation
Caption: Role of Pseudoproline in Preventing Aggregation.
Experimental Workflow for Hydrophobic Peptide Synthesis
Caption: SPPS Workflow with Pseudoproline Integration.
References
- 1. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 2. This compound Novabiochem 911838-56-7 [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of cyclic peptides, a promising class of therapeutic agents, often faces challenges such as low yields and difficult purifications due to aggregation and unfavorable conformations of the linear precursors. The incorporation of pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH, has emerged as a powerful strategy to overcome these hurdles. This dipeptide derivative induces a "kink" in the peptide backbone, disrupting aggregation-prone secondary structures and pre-organizing the linear peptide for efficient cyclization. These application notes provide a comprehensive overview, experimental protocols, and supporting data on the use of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH in the solid-phase synthesis and cyclization of peptides.
Introduction
Cyclic peptides offer several advantages over their linear counterparts as therapeutic candidates, including enhanced metabolic stability, increased receptor binding affinity, and improved specificity.[1][2] However, the crucial step of macrocyclization is often inefficient. Pseudoproline dipeptides, derived from serine or threonine residues, act as temporary proline mimics that can significantly improve the efficiency of peptide synthesis and cyclization.[3][4] The oxazolidine ring of the pseudoproline moiety in Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH favors a cis-amide bond, which disrupts the formation of β-sheets responsible for peptide aggregation during solid-phase peptide synthesis (SPPS).[3][5] This structure-disrupting property not only enhances the solubility and coupling efficiency of the growing peptide chain but also serves as a "turn-inducer," facilitating the head-to-tail cyclization of the linear precursor.[4][5] Upon final acidolytic cleavage, the native threonine residue is restored, making this a traceless application.[4][5]
Advantages of Using Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH
-
Increased Cyclization Yields: By pre-organizing the linear peptide into a conformation amenable to ring closure, the use of this pseudoproline dipeptide can lead to significantly higher yields of the desired cyclic product.[4][6]
-
Faster Reaction Times: The favorable conformation induced by the pseudoproline can accelerate the rate of the cyclization reaction.[7]
-
Improved Purity of Crude Product: By minimizing aggregation during SPPS, the incorporation of this dipeptide results in a cleaner crude product, simplifying subsequent purification steps.[8]
-
Enhanced Solubility: Peptides containing pseudoproline dipeptides exhibit better solubility in common synthesis solvents, which is particularly beneficial for hydrophobic and aggregation-prone sequences.[3][6]
-
Suppression of Epimerization: When placed at the C-terminus of a linear peptide, a pseudoproline can significantly suppress racemization during activation for cyclization.[4][5]
Data Presentation
The following table summarizes representative quantitative data on the impact of incorporating a pseudoproline dipeptide on the synthesis and cyclization of a model cyclic peptide.
| Parameter | Synthesis without Pseudoproline | Synthesis with Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH | Reference |
| Crude Peptide Purity | Low (multiple deletion sequences) | High | [9] |
| Cyclization Yield | Often low and variable | Up to 60% for congested peptides | [4] |
| Cyclization Time | Can be prolonged (hours to days) | Significantly reduced | [7] |
| Overall Isolated Yield | Can be as low as <10% | Can see up to a 10-fold increase | [5][8] |
Experimental Protocols
Herein, we provide a detailed, generalized protocol for the synthesis of a cyclic peptide using Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH.
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin. Automated synthesizers can also be programmed to perform these steps.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH:
-
Couple the pseudoproline dipeptide using the same procedure as for standard amino acids. Due to its larger size, an extended coupling time (e.g., 4 hours) or a double coupling may be beneficial.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
II. On-Resin Cyclization
This method is often preferred as it can minimize intermolecular side reactions.
Materials:
-
Peptidyl-resin from SPPS
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Cyclization Cocktail Preparation: Dissolve HATU (4 eq.) and DIPEA (8 eq.) in DMF.
-
Cyclization Reaction:
-
Add the cyclization cocktail to the deprotected peptidyl-resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
III. Cleavage and Deprotection
This step cleaves the cyclic peptide from the resin and removes the side-chain protecting groups, including the conversion of the pseudoproline back to threonine.
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
IV. Purification
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis using a pseudoproline dipeptide.
Signaling Pathway Example: Integrin-Mediated Signaling by a Cyclic RGD Peptide
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent inhibitors of integrin receptors, which play a crucial role in cell adhesion, migration, and signaling. A hypothetical cyclic RGD peptide containing a Lys-Thr motif could be synthesized using the described methods to study its effect on integrin-mediated signaling pathways, such as the FAK/Src pathway.
Caption: Inhibition of integrin signaling by a cyclic RGD peptide.
Conclusion
Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is a highly effective building block for the synthesis of cyclic peptides. Its ability to disrupt peptide aggregation and act as a turn-inducer leads to improved yields, purity, and efficiency in peptide synthesis and cyclization. The protocols and data presented here provide a valuable resource for researchers and drug developers working to create novel cyclic peptide-based therapeutics.
References
- 1. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. connectsci.au [connectsci.au]
- 5. Blog - About the Advantages of Pseudoproline Dipeptides [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Peptide Synthesis Using Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides for research, therapeutic, and diagnostic applications.[1] However, the synthesis of certain peptide sequences, often termed "difficult sequences," can be hampered by on-resin aggregation of the growing peptide chains.[2][3] This aggregation can lead to incomplete reactions, resulting in low yields and challenging purifications. Difficult sequences often include long peptides, cyclic peptides, and those containing hydrophobic residues.[3]
To overcome these challenges, pseudoproline dipeptides have been developed as powerful tools in Fmoc SPPS.[3] These building blocks, such as Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH , introduce a temporary "kink" into the peptide backbone by reversibly protecting a threonine (or serine) residue as an oxazolidine.[2][4][5] This structural disruption effectively breaks up the secondary structures that lead to aggregation, thereby enhancing coupling efficiency and improving the overall purity and yield of the final peptide.[2][3] The native threonine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2][4][5]
This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH in SPPS, with a case study illustrating the benefits of using pseudoproline dipeptides for the synthesis of a difficult peptide sequence.
Case Study: Synthesis of Thymosin-α1 (Talpha1) N-terminal Fragment
The following data summarizes the qualitative results from the synthesis of a Talpha1 fragment, highlighting the impact of incorporating pseudoproline dipeptides.
Data Presentation
Table 1: Qualitative Comparison of Crude Peptide Purity for Talpha1 N-terminal Fragment Synthesis
| Synthesis Strategy | Key Impurities Observed | Crude Product Purity |
| Standard Fmoc-amino acids | Major impurities identified as deletion sequences (missing Ser, Thr, Asp, and Ala residues) | Very Low[6] |
| Incorporation of Fmoc-Asp(OtBu)-Thr(ΨMe,Pro)-OH | Minor improvements in efficiency | Low[6] |
| Incorporation of Fmoc-Ile-Thr(ΨMe,Pro)-OH | Higher quality but contaminated with a peptide missing a Serine residue | Moderate[6] |
| Incorporation of both Fmoc-Asp(OtBu)-Thr(ΨMe,Pro)-OH and Fmoc-Ile-Thr(ΨMe,Pro)-OH | Desired product obtained in excellent purity | Excellent[6] |
This case study strongly supports the use of pseudoproline dipeptides, including by extension Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH, to significantly enhance the quality of crude peptides in difficult syntheses, reducing the need for extensive purification and preventing the loss of valuable material.[6]
Experimental Protocols
The following protocols are generalized for the incorporation of Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH into a peptide sequence using manual or automated Fmoc-based SPPS.
Materials and Reagents
-
Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH
-
Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (cold)
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the key steps for incorporating the pseudoproline dipeptide in a manual synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH (3 eq.) and a coupling agent such as HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution and vortex briefly.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Optional: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection and coupling steps for the subsequent amino acids.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step will also convert the pseudoproline back to a native threonine residue.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Automated Solid-Phase Peptide Synthesis
The Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH dipeptide is compatible with standard automated peptide synthesizers.
-
Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.
-
Reagent Preparation: Prepare stock solutions of Fmoc-amino acids, the pseudoproline dipeptide, activators, and bases according to the manufacturer's instructions.
-
Sequence Programming: Program the peptide sequence into the synthesizer. When programming the cycle for the pseudoproline dipeptide, it is advisable to use a double coupling protocol to ensure maximum incorporation, although a single, extended coupling time (e.g., 1-2 hours) is often sufficient.
-
Synthesis Execution: Run the automated synthesis program. The synthesizer will perform the cycles of deprotection, coupling, and washing.
-
Cleavage and Work-up: Once the synthesis is complete, manually cleave the peptide from the resin and work up the crude product as described in the manual protocol (steps 7 and 8).
Visualizations
Experimental Workflow for SPPS using Fmoc-Lys(Boc)-Thr(ΨMe,Pro)-OH
References
- 1. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | 911838-56-7 | Benchchem [benchchem.com]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. This compound Novabiochem 911838-56-7 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
Frequently Asked Questions (FAQs)
Q1: We are experiencing incomplete coupling of this compound. What are the potential causes?
Incomplete coupling of this pseudoproline dipeptide, while designed to mitigate such issues, can still occur due to several factors.[1][2][3][4] The primary reasons often revolve around steric hindrance at the coupling site, aggregation of the growing peptide chain on the resin, and suboptimal reaction conditions.[2][4][5][6] The pseudoproline moiety itself, although beneficial in disrupting secondary structures, presents a sterically demanding environment for the incoming activated carboxyl group.[2]
Q2: How can we confirm that the coupling of this compound is truly incomplete?
Reliable monitoring of the coupling reaction is crucial. While the Kaiser test (ninhydrin test) is a common method for detecting free primary amines, it can sometimes yield false negatives in cases of severe on-resin aggregation where the ninhydrin reagent cannot access the free amines.[2] It is advisable to use a combination of monitoring techniques.
Experimental Protocol: On-Resin Monitoring
A small sample of the resin beads can be subjected to a test cleavage and subsequent analysis by HPLC and mass spectrometry (LC-MS) to confirm the presence of the desired product and identify any deletion sequences resulting from incomplete coupling.[7]
Q3: What are the recommended coupling reagents for a sterically hindered dipeptide like this compound?
For sterically hindered couplings, more potent activating reagents are often necessary to achieve high coupling efficiency.[8][9] Reagents that form highly reactive OAt or O-6-ClBt esters are generally more effective than those based on HOBt.
| Coupling Reagent | Class | Activating Group | Key Advantages | Considerations |
| HATU | Aminium | OAt | Highly efficient, especially for hindered couplings.[9] | Can cause guanidinylation of the free N-terminus. |
| HCTU | Aminium | O-6-ClBt | More reactive than HBTU.[10] | Can cause guanidinylation. |
| PyAOP | Phosphonium | OAt | Very effective for hindered couplings, including N-methyl amino acids.[9] | Solutions in DMF have moderate stability. |
| COMU | Aminium | Oxyma | High coupling efficiency, safer alternative to benzotriazole-based reagents.[8][9] | |
| DIC/OxymaPure | Carbodiimide/Additive | Oxyma | Reduces racemization, good for base-sensitive applications.[4][8] | DIC can lead to the formation of insoluble urea byproducts.[9] |
Q4: Can adjusting the reaction conditions improve the coupling efficiency?
Yes, optimizing the reaction conditions can significantly impact the outcome of a difficult coupling. Consider the following adjustments:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.
-
Extended Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.
-
Increased Reagent Excess: Use a higher excess of the dipeptide and coupling reagents relative to the resin substitution.
-
Solvent Choice: While DMF is standard, in cases of severe aggregation, switching to or adding N-methyl-2-pyrrolidone (NMP) can improve solvation.[1]
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can help disrupt secondary structures and improve reaction kinetics.[11] Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[5]
Q5: Could the issue be related to the peptide sequence itself?
Absolutely. Even with the inclusion of a pseudoproline dipeptide, long or highly hydrophobic peptide sequences are prone to aggregation.[2][4] The pseudoproline is most effective at disrupting β-sheet formation in its vicinity.[3][12][13] If aggregation is suspected, consider incorporating other "difficult sequence" strategies, such as the use of additional pseudoproline dipeptides at other Ser or Thr residues in the sequence.[1][13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the incomplete coupling of this compound.
Caption: A step-by-step workflow for troubleshooting difficult couplings.
The Role of Pseudoproline Dipeptides in Preventing Aggregation
The this compound dipeptide is a specialized building block designed to prevent on-resin aggregation, a common cause of incomplete coupling reactions. The following diagram illustrates how it works.
Caption: How pseudoproline dipeptides prevent aggregation in SPPS.
Detailed Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis
-
Resin Sampling: Carefully withdraw 1-2 mg of the dry peptide-resin from the reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your resin and protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Cleavage: Add approximately 200 µL of the cleavage cocktail to the resin sample in a microcentrifuge tube. Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Sample Preparation: Air-dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
HPLC Analysis: Analyze the sample using analytical reverse-phase HPLC, monitoring at 220 nm. Compare the chromatogram to a reference standard if available, and analyze the collected peaks by mass spectrometry to identify the desired product and any deletion sequences.[7]
Protocol 2: Standard Coupling with HATU
-
Resin Preparation: After the Fmoc deprotection and washing steps, ensure the resin is well-solvated in DMF.
-
Activation Solution: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.
-
Base Addition: Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the activation solution.
-
Coupling: Immediately add the activation mixture to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Gentle agitation or nitrogen bubbling should be used to ensure proper mixing.
-
Monitoring: After the reaction time, perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
References
- 1. chempep.com [chempep.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. iris-biotech.de [iris-biotech.de]
How to minimize aggregation when using Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered when using Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in solid-phase peptide synthesis (SPPS). The following information is designed to help minimize aggregation and improve synthesis outcomes for difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to minimize on-resin aggregation of the growing peptide chain, particularly in "difficult" or hydrophobic sequences.[3][4] The pseudoproline moiety introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are a common cause of aggregation.[5]
Q2: How does the pseudoproline in this compound work?
A2: The threonine residue in this dipeptide is reversibly protected as an oxazolidine ring, which mimics the structure of proline.[3][5] This structure induces a cis-amide bond conformation, disrupting the inter-chain hydrogen bonding that leads to aggregation.[6] This improves the solvation of the peptide chain and enhances the efficiency of subsequent coupling and deprotection steps.[2] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5]
Q3: When should I consider using this compound in my peptide sequence?
A3: It is highly recommended to incorporate this pseudoproline dipeptide when synthesizing peptides known to be aggregation-prone. General guidelines for its use include:
-
Placement before hydrophobic regions: To be most effective, introduce the dipeptide immediately before a stretch of hydrophobic amino acids.[5]
-
Optimal spacing: It is recommended to have a spacing of 5-6 amino acids between pseudoproline dipeptides or other structure-disrupting elements like proline. A minimum of two residues should separate these units.[5]
Q4: Why is it supplied as a dipeptide?
A4: The pseudoproline residue is introduced as a dipeptide to overcome the steric hindrance of the oxazolidine nitrogen, which makes direct acylation difficult and can lead to low coupling yields.[3] Incorporating the pre-formed dipeptide extends the peptide chain by two residues in a single, efficient coupling step.[3]
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction after incorporating this compound.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The pseudoproline structure can be sterically demanding. Standard coupling times may be insufficient. |
| - Increase the coupling time to 2 hours or perform a double coupling.[1] | |
| - Use a more potent coupling reagent such as HATU or PyBOP in the presence of a base like DIPEA.[1] | |
| Poor Resin Swelling | Inadequate swelling of the solid support can limit reagent access. |
| - Ensure the resin is fully swelled in a suitable solvent like DMF or NMP prior to coupling. | |
| - Consider using a resin known for reduced aggregation, such as a PEG-based resin (e.g., ChemMatrix) or 2-chlorotrityl resin.[2] | |
| Suboptimal Reagent Concentration | Insufficient excess of reagents can lead to incomplete reactions. |
| - Use a 3- to 5-fold excess of the pseudoproline dipeptide and coupling reagents relative to the resin loading. |
Problem: Persistent aggregation even after using this compound.
| Potential Cause | Recommended Solution |
| Incorrect Placement | The aggregation-disrupting effect is localized. Placing the pseudoproline dipeptide far from the aggregation-prone sequence may not be effective. |
| - Re-evaluate the peptide sequence and position the pseudoproline dipeptide immediately preceding the hydrophobic or aggregation-prone region.[5] | |
| Extremely "Difficult" Sequence | For very long or highly hydrophobic peptides, a single pseudoproline may not be sufficient. |
| - Incorporate additional pseudoproline dipeptides at optimal intervals (every 5-6 residues) throughout the sequence.[5] | |
| - Intersperse other aggregation-disrupting amino acids, such as proline, if the sequence allows. | |
| Inadequate Solvent System | The choice of solvent can significantly impact peptide chain solvation. |
| - Consider using a solvent mixture known to disrupt aggregation, such as a combination of DCM/DMF/NMP. |
Experimental Protocols
General Protocol for Manual Coupling of this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
| Step | Procedure | Reagents and Solvents | Time |
| 1. Resin Preparation | Swell the resin in DMF for 30 minutes. | Rink Amide resin, DMF | 30 min |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF | 2 x 10 min |
| 3. Washing | Wash the resin thoroughly with DMF to remove residual piperidine and byproducts. | DMF | 5 x 1 min |
| 4. Coupling Reagent Activation | In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1 minute. | This compound, HATU, HOAt, DIPEA, DMF | 1 min |
| 5. Coupling Reaction | Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. | - | 2 hours |
| 6. Washing | Wash the resin with DMF to remove excess reagents and byproducts. | DMF | 3 x 1 min |
| 7. Confirmation of Coupling | Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step. | Kaiser test reagents | 5 min |
Case Study: Synthesis of the Asn(15) Analog of the WW Domain FBP28
The synthesis of the "difficult" 34-mer peptide, the Asn(15) analog of the WW domain FBP28, highlights the effectiveness of pseudoproline dipeptides in preventing aggregation.
Without Pseudoproline Dipeptides: The synthesis using a standard Fmoc/tBu protocol resulted in a complex and impure crude product, as shown by the HPLC profile, which was deemed too complex to be purified.
With Pseudoproline Dipeptides (including Fmoc-Lys(Boc)-Thr(ψMe,Mepro)-OH): The incorporation of three pseudoproline units, including Fmoc-Lys(Boc)-Thr(ψMe,Mepro)-OH, at strategic positions within the sequence dramatically improved the quality of the crude product. The resulting HPLC profile showed a significantly cleaner product with a prominent major peak, indicating a substantial reduction in aggregation and side products.
| Synthesis Strategy | Crude Product Purity (Qualitative from HPLC) | Outcome |
| Standard Fmoc/tBu Protocol | Highly heterogeneous, multiple peaks of comparable intensity | Purification not feasible |
| Protocol with Pseudoproline Dipeptides | Significantly cleaner, one major product peak | Successful synthesis, amenable to purification |
Data adapted from a study on the synthesis of difficult sequences.[1]
Visualizations
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Caption: Effect of pseudoproline dipeptides on peptide aggregation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Preventing side reactions with Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and subsequent peptide synthesis steps.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test or other amine tests (e.g., Chloranil test) after coupling.
-
Presence of deletion sequences lacking the Lys-Thr dipeptide in the final crude product as detected by HPLC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance: The pseudoproline structure is sterically demanding, which can impede coupling. | 1. Optimize Coupling Reagent: Use a more potent coupling reagent. HATU and HCTU are generally more effective for hindered couplings than HBTU or DIC/HOBt.[1][2] 2. Increase Coupling Time: Extend the coupling reaction time from the standard 1-2 hours up to 4 hours or even overnight for particularly difficult sequences.[3] 3. Double Coupling: Perform a second coupling step with fresh reagents immediately after the first. This is a common strategy for difficult couplings.[4][5] |
| Suboptimal Activation: Insufficient activation of the carboxylic acid can lead to poor yields. | 1. Pre-activation: Ensure complete pre-activation of the dipeptide before adding it to the resin. 2. Choice of Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine at the appropriate concentration (typically 2 equivalents relative to the amino acid). |
| Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the activated dipeptide. | 1. Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) as the solvent, as it has better solvating properties than Dimethylformamide (DMF) for aggregating peptides. 2. Chaotropic Salts: Add chaotropic salts like LiCl (0.5-1 M) to the coupling mixture to disrupt secondary structures. |
Problem 2: Aspartimide Formation
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide with a mass difference of -18 Da from the target peptide.
-
Mass spectrometry data showing a mixture of α- and β-aspartyl peptides and their piperidide adducts.[6][7][8]
Background: Although pseudoprolines are often used to suppress aspartimide formation, they can paradoxically catalyze this side reaction under certain conditions, such as elevated temperatures.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Elevated Temperature: High temperatures, especially in automated microwave synthesizers, can promote aspartimide formation. | 1. Reduce Temperature: If using a microwave synthesizer, lower the reaction temperature. For conventional synthesis, ensure the reaction vessel is not exposed to heat sources. |
| Prolonged Exposure to Base: Extended Fmoc-deprotection times with piperidine can increase the risk of aspartimide formation. | 1. Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal (typically 2 x 10 minutes). 2. Use a Milder Base: Consider using 2% DBU with 2% piperidine in DMF for Fmoc deprotection, which can be faster and reduce side reactions. |
| Sequence-Dependent Propensity: Sequences with Asp-Gly or Asp-Ser are particularly prone to this side reaction.[6] | 1. Strategic Placement: If possible, avoid placing the this compound dipeptide immediately C-terminal to an aspartic acid residue. |
Problem 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of the N-terminal dipeptide from the resin, leading to truncated sequences.[9]
-
Detection of the cyclic dipeptide by HPLC-MS in the cleavage solution.
Background: DKP formation is a common side reaction in SPPS, particularly after the coupling of the second amino acid. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][10][11]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sequence-Specific Tendency: Sequences containing Proline or other residues that favor a cis-amide bond can be more susceptible. The Lys-Thr sequence itself can also be prone to DKP formation. | 1. Immediate Coupling of the Next Residue: Proceed with the coupling of the third amino acid immediately after the Fmoc deprotection of the threonine residue to minimize the time the free N-terminal amine is available for cyclization. |
| Resin Choice: The type of resin linker can influence the rate of DKP formation. | 1. Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered and can reduce the rate of DKP formation compared to Wang or Rink Amide resins. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound?
A1: The primary advantage is its ability to disrupt on-resin peptide aggregation. The pseudoproline moiety introduces a "kink" in the peptide backbone, which interferes with the formation of secondary structures like beta-sheets that are responsible for aggregation. This leads to improved coupling efficiencies, higher crude peptide purity, and better overall yields, especially for long or hydrophobic sequences.[12]
Q2: Which coupling reagents are recommended for this compound?
A2: Due to the steric hindrance of the pseudoproline ring, more powerful coupling reagents are recommended. The following table provides a general guideline:
| Coupling Reagent | Class | Recommended Use |
| HATU/HCTU | Aminium/Uronium | Highly Recommended: Excellent for hindered couplings, providing high efficiency.[1][2] |
| PyBOP/PyAOP | Phosphonium | Recommended: Good efficiency for hindered couplings. |
| DIC/Oxyma | Carbodiimide | Good Alternative: A safer and often effective alternative to benzotriazole-based reagents.[13] |
| HBTU/TBTU | Aminium/Uronium | Use with Caution: May show lower efficiency for this hindered dipeptide compared to HATU/HCTU.[1] |
Q3: How do I remove the Psime,Mepro protecting group?
A3: The dimethyloxazolidine (Psime,Mepro) ring is labile to trifluoroacetic acid (TFA) and is cleaved simultaneously with other acid-labile side-chain protecting groups (like Boc) and cleavage from the resin during the final deprotection step. A standard cleavage cocktail is usually sufficient.[11][12]
Q4: What is the optimal cleavage cocktail for a peptide containing the Lys(Boc)-Thr(Psime,Mepro) motif?
A4: A standard TFA-based cleavage cocktail is generally effective. The exact composition should be chosen based on the other amino acids present in your sequence.
| Cleavage Cocktail Component | Purpose |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups (Boc, tBu, Trt, Pbf, Psime,Mepro). |
| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly from Trityl groups. |
| Water | Scavenger, helps to hydrolyze t-butyl cations. |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trityl groups and to prevent re-attachment of Cys. Use if your peptide contains Cys, Met, or Trp. |
A commonly used and effective cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) for a cleavage time of 2-3 hours at room temperature.[8] If your peptide contains sensitive residues like Cysteine, Methionine, or Tryptophan, the addition of EDT is recommended.
Q5: How can I detect side reactions by HPLC and Mass Spectrometry?
A5:
-
HPLC Analysis:
-
Diketopiperazine: Being a small, cyclic, and neutral molecule, it will typically have a shorter retention time than the target peptide on reverse-phase HPLC.
-
Aspartimide: The aspartimide-containing peptide is more hydrophobic and will usually have a longer retention time than the desired peptide. Subsequent hydrolysis can lead to a cluster of peaks around the main product peak.
-
Deletion Sequence: A peptide lacking the Lys-Thr dipeptide will be more hydrophobic and will likely have a significantly different retention time.
-
-
Mass Spectrometry (MS) Analysis:
-
Diketopiperazine: Look for a species with the mass corresponding to the cyclic dipeptide of Lys(Boc)-Thr.
-
Aspartimide Formation: This will result in a mass loss of 18 Da (loss of H₂O) from the parent peptide. You may also see peaks corresponding to the piperidide adduct (+85 Da).[8]
-
Incomplete Cleavage of Psime,Mepro: If the oxazolidine ring is not fully cleaved, you will observe a mass increase of +40 Da (C₃H₄) compared to the target peptide.[14]
-
Experimental Protocols & Visualizations
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring (Optional): Perform a Kaiser test to check for completion of the coupling. If the test is positive, consider a second coupling (double coupling).
Caption: Standard Coupling Workflow for this compound.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For a 100 mg scale synthesis, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Pelleting and Washing: Centrifuge to pellet the crude peptide. Wash the pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the crude peptide pellet under vacuum.
Caption: Final Cleavage and Deprotection Workflow.
Logical Relationship: Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting Logic for Low Coupling Efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. d-nb.info [d-nb.info]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a pseudoproline dipeptide. It is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[1][2] The pseudoproline moiety introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that can lead to poor solubility and incomplete coupling reactions, especially in long or hydrophobic sequences.[1]
Q2: When should I consider using this compound?
A2: You should consider using this dipeptide when synthesizing "difficult sequences" that are prone to aggregation. This includes peptides that are long (over 30 amino acids), contain hydrophobic regions, or have a tendency to form stable secondary structures.[1] It is particularly useful for incorporating the Lys-Thr motif into your peptide sequence while mitigating aggregation-related issues.
Q3: How does the pseudoproline moiety affect the final peptide?
A3: The pseudoproline (Psime,Mepro) protection on the threonine residue is temporary. It is stable under the basic conditions of Fmoc deprotection but is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue.[2] Therefore, the final peptide will have the natural Lys-Thr sequence.
Q4: Can I use standard coupling reagents with this dipeptide?
A4: Yes, this compound is compatible with a range of standard coupling reagents used in Fmoc SPPS.[3] However, due to the steric hindrance of the pseudoproline structure, more powerful activating reagents are often recommended to ensure efficient coupling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Issue 1: Incomplete or Slow Coupling
Symptoms:
-
Positive Kaiser test (blue or faint blue beads) after the coupling step.
-
Low yield of the desired peptide upon final cleavage and analysis.
-
Presence of deletion sequences lacking the Lys-Thr dipeptide in the final product.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Insufficient Activation | Switch to a more potent coupling reagent. HATU, HCTU, and COMU are generally more effective for sterically hindered couplings than HBTU or DIC alone. |
| Steric Hindrance | Increase the coupling time to 2-4 hours or overnight for particularly difficult sequences. Consider performing a double coupling, where the coupling step is repeated with a fresh solution of the activated dipeptide.[4] |
| Peptide Aggregation on Resin | Ensure the use of an appropriate solvent that promotes resin swelling and peptide chain solvation. N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF). For severe aggregation, consider using a mixture of solvents such as DMF/DCM or the addition of chaotropic salts. |
| Suboptimal Temperature | While most couplings are performed at room temperature, microwave-assisted SPPS can enhance coupling efficiency for difficult sequences by applying controlled heating.[5] However, be cautious as elevated temperatures can sometimes lead to side reactions with pseudoprolines. |
Issue 2: Side Reactions
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating byproducts with mass deviations.
Possible Causes & Solutions:
| Cause | Recommended Solution(s) |
| Aspartimide Formation | Although pseudoprolines can help reduce aspartimide formation, it can still occur, especially with adjacent aspartic acid residues. The use of coupling additives like OxymaPure with DIC can help suppress this side reaction.[6][7] |
| Racemization | Use of appropriate coupling reagents and additives is crucial. Oxyma-based reagents have been shown to minimize racemization.[7][8] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Additive | Base | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| HATU | N/A | DIEA | 30 min - 2 hr | Very High | Highly effective for difficult couplings, but more expensive. |
| HCTU | N/A | DIEA | 30 min - 2 hr | High | A good, often more cost-effective alternative to HATU. |
| COMU | N/A | DIEA | 30 min - 2 hr | Very High | Byproducts are water-soluble, simplifying purification.[9] |
| PyBOP | N/A | DIEA | 1 - 4 hr | High | A well-established phosphonium salt-based reagent. |
| DIC | OxymaPure | N/A | 1 - 4 hr | Moderate to High | OxymaPure is a safer and often more effective alternative to HOBt.[7][10] |
| HBTU | HOBt | DIEA | 1 - 4 hr | Moderate | A standard and widely used coupling reagent. |
Experimental Protocols
Manual SPPS Protocol for this compound Coupling
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the beads are blue or purple, the coupling is incomplete.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents.
-
-
Capping (Optional but Recommended for Incomplete Coupling):
-
If the Kaiser test remains positive after a prolonged coupling time or a double coupling, it is advisable to cap the unreacted amino groups.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
-
Proceed to the next cycle of deprotection and coupling.
Visualizations
Diagram 1: General Workflow for Fmoc-SPPS Cycle
Caption: A simplified workflow of a single cycle in Fmoc solid-phase peptide synthesis.
Diagram 2: Troubleshooting Logic for Incomplete Coupling
Caption: A decision-making diagram for troubleshooting incomplete coupling reactions.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. reddit.com [reddit.com]
Improving yield and purity of peptides with Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] Its primary role is to prevent on-resin aggregation of the growing peptide chain, a common issue in "difficult" sequences, particularly those that are long or hydrophobic.[3][5] By disrupting the formation of secondary structures like β-sheets, it enhances the solvation of the peptide chain, leading to improved coupling efficiency, and ultimately, higher purity and yield of the final peptide.[1][3][6]
Q2: How does this compound prevent peptide aggregation?
A2: The threonine residue in this dipeptide is modified to form a dimethyl-substituted oxazolidine ring, which acts as a proline mimic (hence "pseudoproline").[1][6][7] This ring structure introduces a "kink" in the peptide backbone, disrupting the intermolecular hydrogen bonding that leads to the formation of β-sheets and other aggregates.[6][7] This structure-breaking effect keeps the peptide chain more accessible to reagents during synthesis.[1]
Q3: Why is it supplied as a dipeptide?
A3: Coupling an amino acid to the nitrogen atom within the sterically hindered oxazolidine ring of a pseudoproline monomer is inefficient and can lead to low yields.[1][2] By providing it as a pre-formed dipeptide with Lysine, this difficult coupling step is circumvented, ensuring efficient incorporation into the peptide chain.[2] This also has the added benefit of adding two residues in a single coupling step.[2]
Q4: How is the native Threonine residue regenerated?
A4: The oxazolidine ring of the pseudoproline is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acid.[7] Therefore, the native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-based cleavage of the peptide from the resin.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide purity with multiple deletion sequences. | On-resin aggregation of the peptide chain is hindering coupling reactions. | Incorporate this compound at appropriate intervals (ideally every 5-6 residues) to disrupt secondary structure formation.[7] Consider using a high-swelling resin like PEGA or a low-loading resin to further minimize aggregation.[5][8] |
| Incomplete coupling of the this compound dipeptide. | Insufficient activation or coupling time. | Use a 5-fold excess of the dipeptide and a suitable coupling reagent such as HBTU, HATU, or PyBOP with DIPEA.[8] Extend the coupling time to 1-2 hours and monitor the reaction using a ninhydrin (Kaiser) test.[8] Double coupling may be necessary in some cases. |
| Side reactions such as diketopiperazine (DKP) or aspartimide formation are observed. | These are common side reactions in Fmoc-SPPS, particularly with certain amino acid sequences. | While pseudoprolines can help mitigate some side reactions by reducing aggregation, they do not entirely prevent them.[7][9] For DKP formation, especially if Proline is near the N-terminus, consider using a 2-chlorotrityl chloride resin.[9] For aspartimide formation, adding HOBt to the piperidine solution for Fmoc deprotection can be beneficial.[9] |
| Difficulty in purifying the final peptide. | The crude peptide may still contain closely eluting impurities or be poorly soluble. | The use of this compound generally leads to a purer crude product, which simplifies HPLC purification.[1][10] The resulting peptides with the regenerated native sequence also tend to have improved solubility.[7] If purification is still challenging, consider optimizing the HPLC gradient and using a suitable buffer system. |
| Unexpected mass in the final product. | Incomplete removal of the pseudoproline moiety or other protecting groups. | Ensure the final cleavage with a TFA-based cocktail is carried out for a sufficient duration (typically 2-3 hours) to completely remove all protecting groups, including the oxazolidine ring of the pseudoproline. |
Quantitative Data on Performance
| Performance Metric | Without Pseudoproline Dipeptide | With Pseudoproline Dipeptide | Reference |
| Yield (Difficult Sequences) | Often very low to no product obtained. | Up to a 10-fold increase in product yield has been reported for highly aggregated sequences. | [1][6] |
| Purity (Crude Product) | Complex chromatograms with multiple deletion and truncated sequences. | Significantly cleaner crude product with the desired peptide as the major peak. | [10][11] |
| Solubility | Poor solubility of aggregated peptides can hinder purification and subsequent applications. | Improved solubility of the crude and purified peptide. | [1][7] |
Experimental Protocols
Standard Coupling Protocol for this compound
This protocol is for manual solid-phase peptide synthesis. For automated synthesizers, adapt the protocol according to the manufacturer's instructions.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[8]
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, extend the coupling time or perform a second coupling with fresh reagents.
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Final Cleavage and Deprotection
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. This step will cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group on Lysine and the oxazolidine ring of the pseudoproline, regenerating the native Threonine residue.[2]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for SPPS using this compound.
References
- 1. chempep.com [chempep.com]
- 2. This compound Novabiochem 911838-56-7 [sigmaaldrich.com]
- 3. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in their peptide synthesis workflows. It provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry analysis of peptides incorporating this pseudoproline dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in peptide synthesis?
A1: this compound is a pseudoproline dipeptide building block. Its primary function is to disrupt the formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS).[1][2] This is particularly beneficial for long, hydrophobic, or otherwise "difficult" sequences that are prone to aggregation.[3][4][5] The incorporation of the pseudoproline introduces a "kink" in the peptide backbone, which improves solvation of the growing peptide chain, leading to more efficient coupling reactions and higher yields of the desired peptide.[1][6]
Q2: How does the pseudoproline moiety affect the expected molecular weight of my peptide?
A2: During mass spectrometry analysis, you might observe a higher-than-expected molecular weight for your peptide. This can be due to the unexpected stability of the oxazolidine ring of the pseudoproline, which may not fully cleave under standard acidic conditions.[7][8] This can result in a mass increase of approximately 40 g/mol for a retained dimethylated oxazolidine ring.[8] Careful validation of the product's integrity, for instance through NMR analysis of peptide fragments, may be required to confirm the structure.[1]
Q3: Will the Fmoc and Boc protecting groups be visible in my mass spectrum?
A3: Typically, Fmoc and Boc protecting groups are removed during the final cleavage and deprotection step of peptide synthesis, which is usually performed with a strong acid like trifluoroacetic acid (TFA). Therefore, you should not see the masses corresponding to these protecting groups in the final mass spectrum of your purified peptide. However, if the cleavage and deprotection are incomplete, you may observe peaks corresponding to the peptide with these groups still attached.
Q4: What are the expected fragmentation patterns for a peptide containing a Lys-Thr(Psime,Mepro) sequence?
A4: The pseudoproline moiety introduces a proline-like kink in the peptide backbone, which can influence fragmentation during tandem mass spectrometry (MS/MS).[1] Generally, cleavage N-terminal to a proline or pseudoproline residue is favored, leading to the generation of prominent y-ions. You may also observe fragmentation patterns characteristic of the individual amino acid residues and potentially fragmentation of the regenerated threonine side chain.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of peptides synthesized with this compound.
Unexpected Masses in the Spectrum
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher-than-expected molecular weight (+ ~40 Da) | Incomplete cleavage of the oxazolidine ring of the pseudoproline. This can occur even with standard TFA cleavage conditions.[7][8] | 1. Optimize Cleavage: Increase the duration or temperature of the TFA cleavage step. 2. Alternative Cleavage Cocktails: Consider using a different cleavage cocktail that is more effective for pseudoproline-containing peptides. 3. MS/MS Analysis: Perform MS/MS on the unexpected peak to confirm the presence of the intact pseudoproline moiety. |
| Higher-than-expected molecular weight (variable) | Formation of adducts with salts (e.g., Na+, K+) or other contaminants from solvents or glassware. | 1. Use High-Purity Solvents: Ensure all solvents are LC-MS grade. 2. Clean Glassware: Use plasticware where possible to avoid metal ion leaching from glass. 3. Sample Desalting: Perform a desalting step using a C18 spin column or similar device before MS analysis. |
| Lower-than-expected molecular weight | Incomplete synthesis leading to truncated peptide sequences ("deletion sequences"). This can be more common in difficult sequences, even with the use of pseudoprolines. | 1. Review Synthesis Protocol: Check coupling and deprotection times and reagents. 2. Optimize Coupling: Consider double coupling for difficult residues. 3. LC-MS Analysis: Use LC-MS to separate and identify the different peptide species. |
| Presence of imine derivatives or products with identical masses but different retention times | Side reactions associated with the pseudoproline moiety, especially under harsh conditions like elevated temperature.[1] | 1. Optimize Synthesis Conditions: Avoid excessive heat during synthesis. 2. HPLC Purification: Use a high-resolution HPLC method to separate these closely related species. |
Poor Signal Intensity or Ion Suppression
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity for the target peptide | Ion Suppression: Co-eluting species from the sample matrix can compete for ionization, reducing the signal of the analyte of interest.[9][10] Poor Ionization Efficiency: The inherent properties of the peptide may lead to poor ionization. | 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances. 2. Optimize Chromatography: Adjust the LC gradient to better separate the peptide from interfering matrix components. 3. Dilute the Sample: In some cases, diluting the sample can reduce the concentration of interfering species and improve the signal.[10] 4. Change Ionization Source/Parameters: If possible, try a different ionization source (e.g., MALDI) or optimize ESI parameters. |
| Inconsistent signal intensity between runs | Sample Preparation Variability: Inconsistent sample cleanup or dilution. Instrument Instability: Fluctuations in the mass spectrometer's performance. | 1. Standardize Sample Preparation: Use a consistent and reproducible sample preparation protocol. 2. Use an Internal Standard: Spike a known amount of a standard peptide into your sample to normalize the signal. 3. Calibrate and Tune the Instrument: Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations. |
Experimental Protocols
Sample Preparation for Mass Spectrometry from Crude Peptide
This protocol outlines the steps for preparing a peptide sample for LC-MS analysis after cleavage from the solid-phase resin.
-
Peptide Precipitation: After cleavage with a TFA-based cocktail, precipitate the crude peptide by adding cold diethyl ether.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolution: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
Desalting (Recommended):
-
Equilibrate a C18 desalting column (e.g., a ZipTip® or similar) with 100% acetonitrile.
-
Wash the column with 0.1% formic acid in water.
-
Load the dissolved peptide sample onto the column.
-
Wash the column again with 0.1% formic acid in water to remove salts.
-
Elute the peptide with a solution of 50-70% acetonitrile in water with 0.1% formic acid.
-
-
Final Preparation: Dry the eluted peptide in a vacuum concentrator and reconstitute in the appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
General LC-MS/MS Protocol for Peptide Analysis
This is a general starting point for the analysis of peptides containing the Lys-Thr(Psime,Mepro) modification. Optimization may be required for your specific peptide and instrument.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 2-5%) and increase it to a higher percentage (e.g., 40-60%) over 20-30 minutes to elute the peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.[11]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data-Dependent Acquisition (DDA): Configure the instrument to perform MS/MS scans on the most intense precursor ions from the MS1 scan.
-
Collision Energy: Start with a normalized collision energy of around 25-30 and optimize for your specific peptide to achieve good fragmentation.
-
Diagrams
Troubleshooting Workflow for Unexpected Mass
Caption: Troubleshooting decision tree for unexpected masses.
Experimental Workflow for Peptide Analysis
Caption: General workflow for peptide analysis.
References
- 1. chempep.com [chempep.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH and why is it used?
Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is a pseudoproline dipeptide building block used in Solid-Phase Peptide Synthesis (SPPS). The pseudoproline moiety, an oxazolidine ring formed from the threonine residue, introduces a "kink" in the peptide backbone. This structural disruption helps to minimize peptide chain aggregation, a common problem in SPPS, particularly for long or hydrophobic sequences. This leads to improved coupling efficiency and higher yields of the desired peptide.[1][2]
Q2: What is the general synthetic route for Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH?
The synthesis is a solution-phase process involving two main steps:
-
Formation of the Thr(ΨMe,MePro)-OH building block: L-Threonine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to form the oxazolidine ring.
-
Coupling Reaction: The pre-formed Thr(ΨMe,MePro)-OH is then coupled with Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) using a suitable coupling agent.
Q3: Why is it recommended to use the pre-formed dipeptide in SPPS instead of coupling Fmoc-Lys(Boc)-OH to a resin-bound Thr(ΨMe,MePro)-OH?
Coupling an amino acid to the nitrogen of the pseudoproline ring is sterically hindered and can result in low yields.[2][3] Therefore, using the pre-formed dipeptide is a more efficient approach.
Troubleshooting Guide: Byproduct Identification and Characterization
This guide addresses common issues and byproducts encountered during the synthesis of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH.
Issue 1: Incomplete Coupling Reaction
Symptom: Presence of unreacted starting materials, Fmoc-Lys(Boc)-OH and Thr(ΨMe,MePro)-OH, in the crude product upon analysis by HPLC or TLC.
Potential Causes:
-
Insufficient activation of Fmoc-Lys(Boc)-OH: The coupling reagent may not be efficient enough or used in insufficient quantity.
-
Steric hindrance: The bulky protecting groups on both molecules can hinder the reaction.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time.
Troubleshooting and Solutions:
-
Choice of Coupling Reagent: Use highly efficient coupling reagents such as carbodiimides (e.g., DCC, DIC) in combination with an additive like HOBt or Oxyma Pure to minimize racemization.[4] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts are also effective.[5]
-
Reaction Conditions:
-
Ensure stoichiometric amounts or a slight excess of the coupling agent.
-
Maintain an appropriate reaction temperature, typically starting at 0°C and allowing the reaction to warm to room temperature.
-
Use appropriate solvents like DMF or CH2Cl2.
-
-
Monitoring the Reaction: Track the progress of the reaction using TLC or HPLC-MS to determine the optimal reaction time.
Issue 2: Racemization of Amino Acid Residues
Symptom: Presence of a diastereomeric impurity in the final product, often observed as a closely eluting peak in chiral HPLC analysis.
Potential Causes:
-
Over-activation of the carboxylic acid: Certain coupling reagents and conditions can lead to the formation of oxazolone intermediates, which are prone to racemization.[5]
-
Presence of excess base: Strong bases can promote racemization.
Troubleshooting and Solutions:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) to carbodiimide-mediated couplings can significantly suppress racemization.[4]
-
Control of Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid using an excess of base.
-
Coupling Reagent Selection: Reagents like COMU have been developed to minimize racemization.
Issue 3: Formation of N-Acylurea Byproduct
Symptom: A byproduct with a molecular weight corresponding to the sum of the activated amino acid and the carbodiimide is detected by MS.
Potential Cause:
-
When using carbodiimide coupling reagents (DCC, DIC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[6]
Troubleshooting and Solutions:
-
Use of Additives: HOBt or Oxyma Pure can react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[6]
-
Reaction Temperature: Performing the coupling at lower temperatures can minimize this side reaction.[5]
Issue 4: Side Reactions Related to the Pseudoproline Ring
Symptom: Unexpected byproducts are observed, potentially related to the opening of the oxazolidine ring.
Potential Causes:
-
Harsh Reaction Conditions: Although generally stable, the oxazolidine ring can be susceptible to opening under certain conditions, such as high temperature and pressure, which are more common in flow chemistry synthesis.[7]
-
Acidic Instability: While designed to be cleaved by strong acid (TFA), prolonged exposure to even milder acidic conditions during workup could potentially lead to partial cleavage.
Troubleshooting and Solutions:
-
Maintain Mild Conditions: Avoid excessive heat and pressure during the synthesis and workup.
-
Neutralization: Ensure that any acidic conditions used during the workup are properly neutralized before storage or subsequent steps.
Quantitative Data Summary
While specific quantitative data for byproduct formation in the solution-phase synthesis of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH is not extensively published, the following table summarizes common impurities and their expected mass differences, which can be used for identification via mass spectrometry.
| Byproduct/Impurity | Description | Expected Mass Difference from Product (Da) |
| Unreacted Fmoc-Lys(Boc)-OH | Starting material | -173.2 (Mass of Thr(ΨMe,MePro)-OH) |
| Unreacted Thr(ΨMe,MePro)-OH | Starting material | -468.5 (Mass of Fmoc-Lys(Boc)-OH) |
| Diastereomer | Racemization of Lys or Thr | 0 |
| N-Acylurea (with DIC) | Adduct of Fmoc-Lys(Boc)-OH and DIC | +126.2 |
Experimental Protocols
Synthesis of Thr(ΨMe,MePro)-OH
-
Materials: L-Threonine, 2,2-dimethoxypropane, acetone, p-toluenesulfonic acid (p-TsOH) or another acid catalyst.
-
Procedure:
-
Suspend L-Threonine in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, neutralize the catalyst with a suitable base (e.g., triethylamine).
-
The product can be isolated by evaporation of the solvent and purified by recrystallization.
-
Coupling of Fmoc-Lys(Boc)-OH to Thr(ΨMe,MePro)-OH
-
Materials: Fmoc-Lys(Boc)-OH, Thr(ΨMe,MePro)-OH, Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Fmoc-Lys(Boc)-OH and HOBt in DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Thr(ΨMe,MePro)-OH in DCM or DMF and add DIPEA.
-
Add the solution of Thr(ΨMe,MePro)-OH to the activated Fmoc-Lys(Boc)-OH solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or HPLC-MS.
-
Upon completion, filter the diisopropylurea (DIU) byproduct if DCM is used.
-
Perform an aqueous workup to remove water-soluble reagents and byproducts.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analytical Characterization
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment of the final product. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Chiral HPLC can be employed to detect diastereomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the final product and characterize any isolated impurities.
Visualizations
Caption: General workflow for the synthesis of Fmoc-Lys(Boc)-Thr(ΨMe,MePro)-OH.
Caption: Troubleshooting logic for identifying common byproducts.
References
Validation & Comparative
A Head-to-Head Battle: Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH Versus Other Pseudoprolines in the Synthesis of Challenging Peptides
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex peptides is a critical bottleneck. Aggregation during solid-phase peptide synthesis (SPPS) can lead to low yields and impurities, hindering the progression of promising therapeutics. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges. This guide provides a detailed comparison of the efficiency of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH with other commonly used pseudoproline dipeptides, supported by experimental data and protocols.
Pseudoproline dipeptides, derived from serine, threonine, or cysteine, are designed to disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during SPPS. By inducing a "kink" in the peptide backbone, these reagents improve solvation and coupling efficiency. This compound is a specific threonine-based pseudoproline dipeptide that has garnered attention for its potential in synthesizing "difficult" sequences. This guide will objectively evaluate its performance against other pseudoproline alternatives.
Comparative Efficiency of Pseudoproline Dipeptides
The choice of pseudoproline dipeptide can significantly impact the outcome of a peptide synthesis, with the inherent reactivity of the parent amino acid (threonine vs. serine) playing a crucial role.
A key factor influencing the overall efficiency is the acylation of the pseudoproline nitrogen. Studies have shown that the acylation of serine-derived pseudoprolines (S(ΨPro)) is generally more efficient than that of threonine-derived pseudoprolines (T(ΨPro)) due to reduced steric hindrance.[1] This inherent difference in reactivity is a critical consideration when selecting a pseudoproline for a particular synthesis.
However, recent advancements in synthesis methodologies, such as flow chemistry, have demonstrated that the challenges associated with the less reactive T(ΨPro) can be overcome. By optimizing reaction conditions, high coupling efficiencies can be achieved for threonine-based pseudoprolines with a wide range of amino acids.
Acylation Efficiency of H-Thr(ΨPro)- in Flow Chemistry
The following table summarizes the coupling efficiency of various Fmoc-protected amino acids to a resin-bound threonine pseudoproline monomer (H-Thr(ΨPro)-) using an optimized flow chemistry protocol. This data provides a quantitative measure of the expected success rate for the coupling step immediately following the incorporation of a threonine-based pseudoproline.
| Fmoc-Xaa-OH Coupled to H-Thr(ΨPro)- | Main Product Purity (%) |
| Glycine (Gly) | >90 |
| Histidine (His) | >90 |
| Tyrosine (Tyr) | >90 |
| Phenylalanine (Phe) | 85-90 |
| Isoleucine (Ile) | 85-90 |
| Glutamine (Gln) | 80-85 |
| Proline (Pro) | 80-85 |
| Lysine (Lys) | 75-80 |
| Leucine (Leu) | 75-80 |
| Alanine (Ala) | 75-80 |
| Cysteine (Cys) | 75-80 |
| Valine (Val) | 75-85 (with modified conditions) |
| Threonine (Thr) | 75-85 (with modified conditions) |
| Tryptophan (Trp) | 75-85 (with modified conditions) |
| Methionine (Met) | ~70 |
| Aspartic Acid (Asp) | <10 |
Data adapted from a study on the improved acylation of H-Thr(ΨPro) in flow peptide chemistry. The purity of the main product was determined by UPLC and LC-MS.[1]
Case Study: Synthesis of the "Difficult" Peptide ACP(65-74)
Recent research on green and scalable peptide synthesis has reported the synthesis of ACP(65-74) on different polystyrene-based resins, highlighting the impact of the solid support on the final purity. These studies provide a benchmark for what can be achieved for this challenging sequence.
| Resin Type | Crude Peptide Purity (%) |
| Divinyl Benzene (DVB)-crosslinked Polystyrene | 39.2 |
| Diethylene Glycol (DEG)-crosslinked Polystyrene | 68.1 |
Data from a study on leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges.
This data underscores the importance of a holistic approach to optimizing the synthesis of difficult peptides, where the choice of pseudoproline should be considered in conjunction with other parameters like the solid support.
Experimental Protocols
A detailed experimental protocol for the solid-phase synthesis of a model "difficult" peptide, such as ACP(65-74), using a pseudoproline dipeptide like this compound is provided below. This protocol can be adapted for the comparative evaluation of different pseudoproline dipeptides.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin, 0.5-1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the resin and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-protected amino acid (4 equivalents), a coupling agent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and pre-activate for 2 minutes. Add the mixture to the resin and shake for 1-2 hours.
-
For Pseudoproline Dipeptide Incorporation (e.g., this compound): Use the same procedure as for standard amino acids.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
4. Washing:
-
After each coupling step, wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
5. Repeat Cycles:
-
Repeat the deprotection, coupling, and washing cycles for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. The TFA treatment will also cleave the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the identity of the product.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key stages of solid-phase peptide synthesis incorporating a pseudoproline dipeptide.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Mechanism of action of pseudoproline dipeptides in SPPS.
Conclusion
This compound is a valuable tool in the synthesis of "difficult" peptides. While threonine-based pseudoprolines are inherently less reactive than their serine-based counterparts, optimized synthesis protocols, particularly in flow chemistry, can achieve high coupling efficiencies. The choice between a threonine- or serine-based pseudoproline should be made based on the specific peptide sequence, with threonine providing a more pronounced conformational disruption that may be beneficial in highly aggregation-prone sequences. For optimal results, the use of pseudoproline dipeptides should be combined with other strategic choices, such as the selection of an appropriate solid support. Further head-to-head comparative studies on standardized "difficult" peptides are warranted to provide a more definitive guide for the selection of the most efficient pseudoproline dipeptide for a given synthetic challenge.
References
A Comparative Guide to Analytical Methods for Validating Fmoc-Lys(Boc)-Thr(PsiPro)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(PsiMe,MePro)-OH, is a critical strategy in solid-phase peptide synthesis (SPPS) to disrupt secondary structure formation, prevent aggregation, and enhance coupling efficiency.[1][2][3] This dipeptide consists of a threonine residue reversibly protected as a proline-like, TFA-labile oxazolidine ring, which introduces a "kink" into the peptide backbone.[2][3] The threonine is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage.[2][4] However, the successful incorporation and integrity of this specialized building block require rigorous analytical validation.
This guide provides a comparative overview of the primary analytical methods used to confirm the incorporation of Fmoc-Lys(Boc)-Thr(PsiPro)-OH, complete with experimental protocols and a comparison against the alternative sequential coupling of individual amino acids.
Comparison of Key Analytical Methods
Validating the incorporation of pseudoproline dipeptides involves a multi-pronged approach, primarily relying on Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.
| Method | Principle of Operation | Information Obtained | Advantages | Limitations & Challenges with PsiPro |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Molecular weight confirmation of the peptide.[5] - Sequence verification (via fragmentation). - Detection of side products and impurities.[5] | - High sensitivity. - Fast analysis time. - Requires minimal sample. | - Mass Artifacts : Can show higher-than-expected molecular weights, potentially due to ion entanglement or stabilization effects from the pseudoproline moiety.[1][6] - Does not provide structural or conformational information. - Can be complicated by the presence of imine derivatives or products with identical masses but different retention times.[1] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | - Unambiguous structural confirmation. - Conformational analysis (e.g., cis/trans amide bonds). - Identification of by-products like aspartimide derivatives.[5] - Verification of the intact oxazolidine ring.[5] | - Provides definitive structural data.[1][6] - Can distinguish between isomers. - Non-destructive. | - Lower sensitivity compared to MS. - Requires larger sample amounts and longer acquisition times. - Complex spectra for large peptides can be challenging to interpret.[7] |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | - Purity assessment of the final peptide. - Separation of the desired peptide from deletion sequences or by-products. - In-process monitoring of coupling reaction completion.[8][9] | - High-resolution separation. - Quantitative analysis of purity. - Well-established and robust technique for peptide analysis.[10] | - Co-elution of impurities with similar properties can occur. - Does not directly confirm the identity of the peptide without a reference standard or coupling with MS. |
Experimental Workflows and Logical Comparisons
Comparison with Alternative Synthesis Strategy
The primary alternative to using a pre-formed pseudoproline dipeptide is the sequential coupling of the individual amino acids, i.e., Fmoc-Thr(tBu)-OH followed by Fmoc-Lys(Boc)-OH. The use of Fmoc-Lys(Boc)-Thr(PsiPro)-OH is specifically chosen to overcome the limitations of this standard approach.
| Parameter | Fmoc-Lys(Boc)-Thr(PsiPro)-OH (Dipeptide Method) | Sequential Coupling (Fmoc-Thr(tBu)-OH + Fmoc-Lys(Boc)-OH) |
| Synthesis Efficiency | Higher coupling efficiency, especially in long or difficult sequences.[2][3] Avoids acylation of the sterically hindered oxazolidine nitrogen.[4] | Risk of incomplete coupling and aggregation, particularly in hydrophobic regions or sequences prone to β-sheet formation.[1] |
| Risk of Side Reactions | Reduces the formation of aspartimide by-products when an Asp residue precedes the pseudoproline.[1][3] | Higher potential for side reactions like aspartimide formation and racemization, especially under harsh coupling conditions. |
| Peptide Solubility | The incorporated pseudoproline disrupts interchain hydrogen bonding, improving the solubility of the growing peptide-resin.[1][2] | Aggregation on the resin can lead to poor solvation, hindering subsequent coupling and deprotection steps.[11] |
| Analytical Profile | Generally results in a cleaner crude product with higher purity and yield.[2] May present mass artifacts in MS that require careful interpretation.[1][6] | Crude product may contain a higher percentage of deletion sequences and other impurities, complicating purification. |
| Cost | Higher initial cost for the specialized dipeptide building block. | Lower cost for individual standard amino acids. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To purify the crude peptide and assess its final purity.
-
Protocol:
-
Column: Use a reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient is typically run, for example, from 5% to 65% Mobile Phase B over 30-40 minutes. The specific gradient should be optimized based on the peptide's hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
Analysis: The purity is determined by integrating the area of the main product peak relative to the total area of all peaks. For preparative HPLC, fractions corresponding to the main peak are collected, pooled, and lyophilized.[10][12]
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the purified peptide.
-
Protocol (MALDI-TOF as an example):
-
Sample Preparation: Mix the purified peptide solution (e.g., in 50% ACN/water with 0.1% TFA) with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Analysis: Allow the mixture to co-crystallize by air drying. Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion of the target peptide. Be aware that pseudoproline-containing peptides may exhibit a higher-than-expected mass.[5][6] This requires careful validation, and if significant deviation is observed, further characterization by NMR is recommended.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation of the peptide and the intact pseudoproline moiety.
-
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the lyophilized, purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 9:1).
-
Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).[5]
-
Analysis:
-
Assign the proton resonances to specific amino acid residues.
-
Confirm the presence of the Lys and Thr residues and their correct connectivity.
-
Use 2D-NMR to verify the integrity of the oxazolidine ring and identify any potential by-products, such as aspartimide derivatives, which may have been formed during synthesis.[5] The successful use of NMR can definitively resolve ambiguities arising from MS data.[6]
-
-
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. This compound Novabiochem® | 911838-56-7 [sigmaaldrich.com]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ajpamc.com [ajpamc.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of peptides synthesized with and without Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH.
For researchers, scientists, and professionals in drug development, the purity of synthesized peptides is paramount for the reliability of experimental results and the safety and efficacy of therapeutic candidates. The synthesis of long or aggregation-prone peptides using standard solid-phase peptide synthesis (SPPS) often results in low yields and impure products. This guide provides a comparative analysis of peptide purity for syntheses conducted with and without the use of Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH, a pseudoproline dipeptide, offering insights into its impact on overcoming synthetic challenges.
The incorporation of pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH, into a peptide sequence is a powerful strategy to disrupt the formation of secondary structures that lead to aggregation during SPPS.[1][2] This guide will delve into the experimental data supporting the use of this and similar pseudoproline dipeptides, presenting a clear comparison of purity outcomes.
Comparative Purity Analysis
The synthesis of "difficult" peptides, which are prone to aggregation, serves as a stark illustration of the benefits of pseudoproline dipeptides. A prime example is human Amylin (hAmylin), a 37-residue peptide known for its amyloidogenic properties, making its synthesis via standard Fmoc SPPS nearly impossible.[3] While specific quantitative data for a direct head-to-head comparison is often proprietary or not published in a comparative format, the available literature provides compelling evidence. For instance, in the synthesis of hAmylin, the crude product from a standard synthesis was found to be of such low purity that it could not be used for subsequent cyclization reactions.[4] In contrast, the incorporation of pseudoproline dipeptides enabled the successful synthesis of hAmylin with a significantly higher purity and yield, producing a crude product that was suitable for further modification.[3][4]
Another well-documented example is the acyl carrier protein (ACP) fragment (65-74), a sequence known for its synthetic difficulty. While not a direct comparison with pseudoproline dipeptides, studies on aggregation-disrupting strategies for ACP highlight the dramatic improvements in purity that can be achieved.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Yield | Reference |
| Human Amylin (1-37) | Standard Fmoc SPPS | Not pure enough for further steps | Very Low | [4] |
| With Pseudoproline Dipeptides | Sufficiently pure for cyclization | High | [3][4] | |
| ACP (65-74) | Standard Resin | 60.7 | - | [5] |
| Aggregation-Disrupting Resin | 90.5 | - | [5] | |
| Infrared Heating | 92 | - | [6] |
Experimental Methodologies
The following sections detail the generalized protocols for solid-phase peptide synthesis with and without the use of pseudoproline dipeptides, along with the standard methods for purity analysis.
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the conventional method for synthesizing a peptide containing a Lys-Thr sequence using individual protected amino acids.
-
Resin Swelling: The solid support resin (e.g., Wang resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin's terminal amino acid is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).[6]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence, including Fmoc-Lys(Boc)-OH.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[1]
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
SPPS Protocol with Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH
This modified protocol incorporates the pseudoproline dipeptide to mitigate aggregation.
-
Resin Swelling and Initial Deprotection: Steps 1 and 2 are the same as the standard protocol.
-
Dipeptide Coupling: The Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH dipeptide is activated and coupled to the resin in a single step, following the procedure in step 3 of the standard protocol. This incorporates both the lysine and threonine residues simultaneously.
-
Washing: The resin is washed as in the standard protocol.
-
Continue Synthesis: The subsequent amino acids are coupled by repeating steps 2-4 of the standard protocol.
-
Cleavage and Deprotection: The cleavage cocktail containing TFA not only cleaves the peptide from the resin and removes side-chain protecting groups but also hydrolyzes the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.[1][7]
-
Precipitation and Lyophilization: The final steps are the same as the standard protocol.
Purity Analysis Protocol
The purity of the crude and purified peptides is assessed using the following standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The peptide sample is dissolved in a suitable solvent and injected into a reverse-phase HPLC system. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing a small amount of TFA (e.g., 0.1%), is used to elute the peptide and any impurities from a C18 column. The absorbance is monitored at a specific wavelength (e.g., 214 nm or 280 nm), and the purity is calculated based on the relative area of the main peptide peak in the chromatogram.[6]
-
Mass Spectrometry (MS): The molecular weight of the synthesized peptide is confirmed using mass spectrometry, typically with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). This analysis verifies that the correct product was synthesized and can help identify impurities.
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative advantage, the following diagrams are provided.
Caption: Experimental workflow for solid-phase peptide synthesis and subsequent purity analysis.
Caption: Comparison of synthesis pathways with and without pseudoproline dipeptides.
Conclusion
The use of Fmoc-Lys(Boc)-Thr(ΨMe,Mepro)-OH and other pseudoproline dipeptides represents a significant advancement in solid-phase peptide synthesis, particularly for sequences prone to aggregation. By temporarily introducing a "kink" in the peptide backbone, these reagents effectively disrupt the formation of secondary structures that hinder coupling reactions.[1][7][8] The experimental evidence, though often qualitative in comparative literature, strongly indicates that this strategy leads to a marked improvement in the purity and overall yield of crude peptide products.[2][3][4] For researchers working with "difficult" sequences, the incorporation of pseudoproline dipeptides is a highly recommended approach to enhance the success of their synthetic endeavors.
References
- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 3. chempep.com [chempep.com]
- 4. Fast Fmoc synthesis of hAmylin1-37 with pseudoproline assisted on-resin disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. US20140206841A1 - Peptide Synthesis Apparatus and Methods Using Infrared Energy - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
The Strategic Advantage of Pseudoproline Dipeptides: A Cost-Benefit Analysis of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and successful synthesis of complex or "difficult" peptide sequences is a paramount challenge. Aggregation of the growing peptide chain on the solid support can lead to truncated sequences, low yields, and arduous purification processes. This guide provides a comprehensive cost-benefit analysis of utilizing the pseudoproline dipeptide, Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, versus the traditional stepwise coupling of individual amino acids to introduce a Lys-Thr motif, a sequence often implicated in aggregation-prone peptides.
The core of this analysis lies in the unique structural feature of this compound. The threonine residue is reversibly protected as a dimethyl-substituted pseudoproline (an oxazolidine ring). This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are a primary cause of on-resin aggregation.[1] This preventative measure can significantly enhance the efficiency and outcome of the synthesis, particularly for long or hydrophobic peptides.
Performance Comparison: Pseudoproline Dipeptide vs. Stepwise Coupling
Table 1: Expected Performance Metrics for a Representative "Difficult" Peptide
| Performance Metric | This compound | Stepwise Coupling (Fmoc-Thr(tBu)-OH + Fmoc-Lys(Boc)-OH) |
| Expected Crude Purity (HPLC) | > 70% | < 50% (with significant deletion and truncation byproducts) |
| Expected Final Yield | High | Low to Moderate |
| Synthesis Time | Reduced (one coupling step for two residues) | Standard |
| Purification Effort | Significantly Reduced | High |
| Likelihood of Success for "Difficult" Sequences | High | Low |
Table 2: Qualitative Comparison of Synthesis Outcomes
| Feature | This compound | Stepwise Coupling (Fmoc-Thr(tBu)-OH + Fmoc-Lys(Boc)-OH) |
| Prevention of Aggregation | Proactively disrupts secondary structure formation, improving solvation.[1] | Prone to on-resin aggregation, leading to incomplete reactions. |
| Coupling Efficiency | High, as aggregation is minimized. | Can be low, especially for the second amino acid in the motif. |
| Crude Product Complexity | Cleaner chromatogram with a prominent desired product peak. | Complex chromatogram with multiple failure sequences. |
| Reproducibility | Higher, due to circumvention of aggregation-related issues. | Lower, as aggregation can be highly variable. |
Cost-Benefit Analysis
A primary consideration for any synthesis strategy is the cost of reagents. While the initial purchase price of the pseudoproline dipeptide is higher than that of the individual protected amino acids, a comprehensive cost analysis reveals a more nuanced picture.
Table 3: Reagent Cost Comparison (Illustrative)
| Reagent | Supplier Example | Price (1g) | Price per mmol |
| This compound | Various | ~$150 - $250 | ~$0.25 - $0.41 |
| Fmoc-Lys(Boc)-OH | Various | ~$30 - $60 | ~$0.06 - $0.13 |
| Fmoc-Thr(tBu)-OH | Various | ~$20 - $40 | ~$0.05 - $0.10 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.
While the per-gram cost of the pseudoproline dipeptide is substantially higher, the cost-benefit analysis must factor in the downstream expenses associated with a failed or low-quality synthesis.
Table 4: Comprehensive Cost-Benefit Analysis
| Cost/Benefit Factor | This compound | Stepwise Coupling (Fmoc-Thr(tBu)-OH + Fmoc-Lys(Boc)-OH) |
| Initial Reagent Cost | Higher | Lower |
| Solvent and Reagent Consumption (for purification) | Lower | Higher |
| Labor and Instrument Time (for purification) | Lower | Higher |
| Cost of Failed Synthesis (reagents, labor) | Lower probability of failure | Higher probability of failure |
| Overall Project Timeline | Shorter | Potentially Longer (due to repeated synthesis and purification) |
| Return on Investment (ROI) | High for difficult sequences | Potentially low or negative for difficult sequences |
For "difficult" peptides, the higher initial investment in the pseudoproline dipeptide is often justified by the significantly increased probability of a successful synthesis, leading to substantial savings in time, materials, and labor that would be expended on troubleshooting and purifying a complex crude product from a stepwise synthesis.
Experimental Protocols
The following are detailed, side-by-side protocols for the incorporation of the Lys-Thr motif using both the pseudoproline dipeptide and the stepwise approach in a standard Fmoc-based solid-phase peptide synthesis.
General Synthesis Conditions:
-
Resin: Rink Amide resin (or other suitable resin depending on the C-terminus)
-
Scale: 0.1 mmol
-
Deprotection: 20% piperidine in DMF
-
Washes: DMF and DCM
Method 1: Using this compound
1. Resin Swelling and Initial Deprotection:
- Swell the resin in DMF for 30 minutes.
- Deprotect the terminal Fmoc group with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
- Wash the resin thoroughly with DMF and DCM.
2. Coupling of this compound:
- In a separate vessel, dissolve this compound (0.15 mmol, 1.5 eq), HATU (0.15 mmol, 1.5 eq), and HOAt (0.15 mmol, 1.5 eq) in DMF.
- Add DIPEA (0.3 mmol, 3.0 eq) to the activation mixture and vortex for 1 minute.
- Add the activated dipeptide solution to the deprotected resin.
- Couple for 2 hours at room temperature.
- Wash the resin thoroughly with DMF and DCM.
3. Subsequent Synthesis:
- Proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
Method 2: Stepwise Coupling of Fmoc-Thr(tBu)-OH and Fmoc-Lys(Boc)-OH
1. Resin Swelling and Initial Deprotection:
- Swell the resin in DMF for 30 minutes.
- Deprotect the terminal Fmoc group with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
- Wash the resin thoroughly with DMF and DCM.
2. Coupling of Fmoc-Thr(tBu)-OH:
- In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (0.2 mmol, 2.0 eq), HATU (0.2 mmol, 2.0 eq), and HOAt (0.2 mmol, 2.0 eq) in DMF.
- Add DIPEA (0.4 mmol, 4.0 eq) to the activation mixture and vortex for 1 minute.
- Add the activated amino acid solution to the deprotected resin.
- Couple for 1 hour at room temperature.
- Wash the resin thoroughly with DMF and DCM.
3. Deprotection of Fmoc-Thr(tBu)-OH:
- Deprotect the Fmoc group with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
- Wash the resin thoroughly with DMF and DCM.
4. Coupling of Fmoc-Lys(Boc)-OH:
- In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (0.2 mmol, 2.0 eq), HATU (0.2 mmol, 2.0 eq), and HOAt (0.2 mmol, 2.0 eq) in DMF.
- Add DIPEA (0.4 mmol, 4.0 eq) to the activation mixture and vortex for 1 minute.
- Add the activated amino acid solution to the deprotected resin.
- Couple for 1 hour at room temperature.
- Wash the resin thoroughly with DMF and DCM.
5. Subsequent Synthesis:
- Proceed with the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both synthetic strategies.
References
Performance of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH on Diverse Solid Supports: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a solid support is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex, aggregation-prone peptides. The use of pseudoproline dipeptides, such as Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, is a key strategy to mitigate on-resin aggregation and enhance synthetic outcomes.[1][2][3] This guide provides a comparative analysis of the performance of this compound on three commonly utilized solid supports: Wang resin, Rink Amide resin, and ChemMatrix® resin, a polyethylene glycol (PEG)-based support.
This compound is a pseudoproline dipeptide designed to introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation.[1][2][3][4] This disruption improves the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, ultimately resulting in higher purity and yield of the target peptide.[2][3][5]
Comparative Performance Analysis
The choice of solid support significantly influences the loading efficiency of the initial dipeptide, the overall yield, and the purity of the final peptide. The following table summarizes the expected performance of this compound on Wang, Rink Amide, and ChemMatrix® resins based on their intrinsic properties.
| Feature | Wang Resin | Rink Amide Resin | ChemMatrix® Resin |
| Resin Type | Polystyrene | Polystyrene | PEG-Polystyrene Composite |
| C-Terminal | Carboxylic Acid[6][7][8][9] | Amide[6][7][10] | Carboxylic Acid or Amide (depending on linker) |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g | 0.3 - 0.8 mmol/g | 0.15 - 0.5 mmol/g[11] |
| Expected Dipeptide Loading Efficiency | Moderate to Good | Good | Very Good to Excellent |
| Swelling Properties | Good in DCM, moderate in DMF[12] | Good in DCM, moderate in DMF | Excellent in a wide range of solvents[2][11] |
| Performance with Difficult Sequences | Moderate | Moderate | Excellent[2] |
| Expected Final Peptide Yield | Good | Good | Excellent |
| Expected Final Peptide Purity | Good | Good | Excellent |
Experimental Protocols
Detailed methodologies for the key experimental stages of SPPS using this compound are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Swelling
-
Protocol:
-
Place the desired amount of resin (e.g., 1g) in a reaction vessel.
-
Add a suitable solvent (DCM for polystyrene resins, DMF for ChemMatrix®) to swell the resin.
-
Gently agitate for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
-
Loading of this compound onto Wang Resin
-
Protocol:
-
Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v).
-
Dissolve 4 equivalents of this compound and 4 equivalents of HOBt in a minimal amount of DMF.
-
Add the amino acid solution to the resin.
-
Add 4 equivalents of DIC to the resin and agitate.
-
Add 0.1 equivalents of DMAP dissolved in a minimal amount of DMF.
-
Agitate the mixture for 12 hours at room temperature.
-
To cap any unreacted hydroxyl groups, discard the mixture and add 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM. Agitate for 30 minutes.
-
Filter the resin and wash sequentially with DMF, a mixture of DMF/DCM (1:1, v/v), and DCM.
-
Dry the resin under vacuum.[13]
-
Loading of this compound onto Rink Amide Resin
-
Protocol:
-
Swell the Rink Amide resin in DMF for 1 hour.[10]
-
Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc group from the linker.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Peptide Chain Elongation (General Protocol)
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF.
-
Cleavage and Deprotection
-
Protocol:
-
Wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (triisopropylsilane).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet. The TFA treatment also regenerates the native threonine residue from the pseudoproline structure.[1]
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind choosing a particular solid support, the following diagrams are provided.
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS).
Caption: Logic for selecting a solid support for this compound.
References
- 1. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. biotage.com [biotage.com]
- 9. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. "High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris-biotech.de [iris-biotech.de]
- 13. peptideweb.com [peptideweb.com]
The 'Unseen' Catalyst: How Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH Paves the Way for Biological Activity
In the intricate world of peptide synthesis, the journey from a sequence on paper to a biologically active molecule is fraught with challenges. For researchers, scientists, and drug development professionals, the synthesis of long, complex, or aggregation-prone peptides is a significant hurdle. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification nightmares. This is where specialized building blocks like Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH play a pivotal, albeit transient, role. This pseudoproline dipeptide acts as a chemical chaperone, disrupting aggregation and enabling the successful synthesis of peptides that might otherwise be inaccessible. While it does not directly participate in the final biological activity—as it is cleaved off to regenerate the native peptide sequence—its impact is profound. Without it, the very peptide destined for biological investigation might never be successfully created.
This guide provides an objective comparison of this compound with other alternatives, supported by experimental context, to aid researchers in making informed decisions for their peptide synthesis strategies.
Comparative Analysis of Aggregation-Disrupting Strategies
The primary function of this compound is to mitigate peptide chain aggregation during synthesis. This is achieved by introducing a temporary "kink" in the peptide backbone, which disrupts the intermolecular hydrogen bonding responsible for the formation of β-sheets.[1][2] The oxazolidine ring formed on the threonine residue mimics the structure of proline, effectively breaking up secondary structures.[3] Upon completion of the synthesis, the pseudoproline structure is reverted to the native threonine residue during the final cleavage from the resin with trifluoroacetic acid (TFA).[2][4]
While highly effective, this compound is one of several tools available to peptide chemists. The choice of which strategy to employ depends on the specific peptide sequence, the location of problematic residues, and the overall synthetic strategy.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound | Introduces a temporary proline-like kink in the peptide backbone via an oxazolidine ring, disrupting secondary structure formation.[1][3] | Highly effective in preventing aggregation, improves coupling efficiency and yields, compatible with standard Fmoc-SPPS protocols, native sequence is fully restored after TFA cleavage.[5] | Higher cost compared to standard amino acids; requires pre-formed dipeptide for efficient coupling.[4] |
| Standard Fmoc-Amino Acids (No Modification) | Relies on standard coupling chemistry without specific aggregation-disrupting modifications. | Lower cost, readily available. | Prone to aggregation with difficult sequences, leading to low yields, poor purity, and failed syntheses.[6] |
| Backbone Protection (e.g., Hmb, Dmb) | Reversible modification of the backbone amide nitrogen to prevent hydrogen bonding.[6] | Effective in preventing aggregation. | Can be difficult to couple onto the modified amino acid; may require specialized coupling reagents or conditions. |
| Depsipeptides | Introduction of an ester bond in place of an amide bond in the backbone, which disrupts hydrogen bonding patterns.[6] | Can be effective in breaking up aggregation. | Requires specific synthetic steps to introduce and later convert the ester back to an amide bond. |
| Chaotropic Salts or Solubilizing Additives | Added to the reaction mixture to disrupt intermolecular interactions and improve solvation.[3] | Can be a simple and cost-effective approach. | May not be universally effective for all sequences; can interfere with coupling reactions or purification. |
Impact on Final Peptide's Biological Activity: An Indirect but Critical Role
A crucial point to understand is that the pseudoproline modification in this compound is a temporary scaffold. The final cleavage step in Fmoc-SPPS using strong acids like TFA completely removes the oxazolidine ring, regenerating the native Lysine-Threonine sequence.[3][7] Therefore, the modification itself has no direct impact on the biological activity of the final, purified peptide .
The true impact lies in its "enabling" capacity. For peptides prone to aggregation, standard synthesis methods often fail to produce the target peptide in sufficient quantity and purity for biological testing. By incorporating a pseudoproline dipeptide, researchers can successfully synthesize these "difficult" sequences.[5][8] In essence, the use of this compound allows for the creation of a peptide that can then be subjected to biological assays. The alternative, in many cases, is not a peptide with different activity, but no peptide at all.
Experimental Protocols
Detailed methodologies are essential for reproducible scientific outcomes. Below are standard protocols for peptide synthesis using pseudoproline dipeptides and subsequent biological activity assessment.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating the pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HBTU)[9]
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the regeneration of the native Thr from the pseudoproline.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Receptor Binding Assay
This protocol is a general guideline for assessing the binding affinity of the synthesized peptide to its target receptor.
Materials:
-
Purified synthetic peptide
-
Radiolabeled ligand for the target receptor
-
Cell membranes or purified receptor preparation
-
Assay buffer
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, add the receptor preparation, assay buffer, and varying concentrations of the unlabeled synthetic peptide.
-
Radioligand Addition: Add a constant, known concentration of the radiolabeled ligand to each well.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the synthetic peptide. Calculate the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).[11][12][13]
Cell-Based Functional Assay
This protocol provides a framework for evaluating the biological activity of the synthesized peptide in a cellular context.
Materials:
-
Purified synthetic peptide
-
Relevant cell line expressing the target receptor
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., fluorescent dyes, reporter gene substrates)
-
Plate reader or microscope for signal detection
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Peptide Treatment: Treat the cells with varying concentrations of the synthesized peptide. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a time period relevant to the biological process being studied.
-
Assay Measurement: Measure the cellular response. This could be a change in a second messenger (e.g., calcium influx), gene expression (e.g., reporter gene assay), cell proliferation, or apoptosis, depending on the peptide's expected function.[14][15][16]
-
Data Analysis: Plot the cellular response against the peptide concentration to determine the EC₅₀ value (the concentration of peptide that elicits 50% of the maximal response).
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: Logical flow of how pseudoprolines enable biological testing.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. The role of pseudo-proline dipeptides [gtpeptide.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. This compound | 911838-56-7 | Benchchem [benchchem.com]
- 10. Peptide Synthesis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
- 16. Therapeutic Peptides [sartorius.com]
Review of literature comparing different methods for synthesizing aggregation-prone peptides.
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides prone to aggregation presents a significant challenge in drug discovery and biomedical research. The formation of secondary structures, such as β-sheets, during chain elongation can lead to incomplete reactions, difficult purifications, and low yields. This guide provides an objective comparison of different solid-phase peptide synthesis (SPPS) methodologies designed to overcome these obstacles, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Synthesis Methods
The following table summarizes quantitative data from various studies on the synthesis of aggregation-prone peptides, primarily focusing on the challenging amyloid-beta (Aβ) 1-42 sequence. This allows for a direct comparison of the efficacy of different synthesis strategies.
| Synthesis Method | Peptide Sequence | Resin | Coupling Reagents | Deprotection Conditions | Cleavage Cocktail | Crude Purity (%) | Final Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | PEG-PS | HCTU/DIPEA | 20% Piperidine/DMF | TFA/Phenol/TIPS/H₂O | 14 | 72 | [1](--INVALID-LINK--) |
| Microwave-Assisted SPPS | Aβ(1-42) | Rink amide ChemMatrix | DIC/HOBt in NMP | 30% Piperidine/DMF | Not Specified | >95 (crude) | 78 (crude) | [2](--INVALID-LINK--) |
| High-Temperature SPPS | Difficult 9-mer, 15-mer, 24-mer | Polystyrene, Tentagel, ChemMatrix | DIC/HOBt | Not Specified | Not Specified | "Excellent" | Not Specified | [3](--INVALID-LINK--) |
| "O-acyl isopeptide" Method | Aβ(1-42) | 2-chlorotrityl chloride | DIC/HOBt & DIC/DMAP | Not Specified | Not Specified | >96 (of isopeptide) | 33.6 (of isopeptide) | [2](--INVALID-LINK--) |
| Use of Pseudoproline Dipeptides | 20mer biotinylated peptide | Not Specified | Not Specified | Not Specified | Not Specified | 88 -> 100 (purified) | 11mg -> 27mg (purified) | [4](--INVALID-LINK--) |
| Use of Anisole as Co-solvent | Aβ(1-42) | Wang | DCC/HOBt | 20% Piperidine/DMF with 10% Anisole | Not Specified | "Improved" | "Improved" | [2](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key synthesis strategies are provided below. These protocols are generalized and may require optimization for specific peptide sequences.
Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This is the most common method for peptide synthesis.
Resin Preparation:
-
Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF.
Amino Acid Coupling Cycle:
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling: Add the next Fmoc-protected amino acid (typically 4 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
This method utilizes microwave energy to accelerate the coupling and deprotection steps, which can be particularly beneficial for difficult sequences.[5][6]
Resin Preparation:
-
Swell the resin (e.g., ChemMatrix) in DMF within a microwave-compatible reaction vessel.
Amino Acid Coupling Cycle:
-
Deprotection: Add 20% piperidine in DMF to the resin and apply microwave irradiation (e.g., 3 minutes at a controlled temperature). Repeat.
-
Washing: Wash the resin with DMF.
-
Coupling: Add the Fmoc-protected amino acid and coupling reagents in a suitable solvent (e.g., NMP). Apply microwave irradiation (e.g., 5-10 minutes at a controlled temperature, such as 86°C).[2][3] Note that for sensitive amino acids like histidine and cysteine, coupling should be performed at room temperature to minimize racemization.[2]
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for each amino acid.
Cleavage and Deprotection:
-
Follow the same procedure as for standard SPPS.
"O-acyl isopeptide" Method
This strategy involves the introduction of a backbone-modified, water-soluble isopeptide that can be converted to the native peptide under physiological conditions.[2][7]
Synthesis of the O-acyl Isopeptide:
-
Synthesize the peptide fragment C-terminal to the modification site using standard Fmoc/tBu SPPS on a suitable resin (e.g., 2-chlorotrityl chloride).[7]
-
Couple a Boc-protected serine or threonine to the N-terminus of the resin-bound fragment.
-
Double couple the next Fmoc-protected amino acid using DIC and 4-dimethylaminopyridine (DMAP).[2]
-
Continue with the synthesis of the N-terminal fragment using standard SPPS.
Cleavage and Purification of the Isopeptide:
-
Cleave the O-acyl isopeptide from the resin.
-
Purify the more soluble isopeptide using standard HPLC techniques.
Conversion to the Native Peptide:
-
Induce the O-to-N acyl migration by dissolving the purified isopeptide in an aqueous buffer at a slightly basic pH (e.g., pH 7.4-8.5).[2][7]
Use of Pseudoproline Dipeptides
Pseudoproline dipeptides are inserted into the peptide sequence to disrupt the formation of secondary structures that lead to aggregation.[8][9][10]
Synthesis Strategy:
-
Identify suitable positions in the peptide sequence for the insertion of pseudoproline dipeptides. These are typically sequences containing Ser or Thr.
-
The optimal spacing between pseudoproline dipeptides or other structure-disrupting elements like proline is 5-6 amino acids.[1]
-
It is recommended to place pseudoproline dipeptides before hydrophobic regions.[1]
Incorporation during SPPS:
-
During the SPPS cycle, use a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) instead of a single amino acid.
-
Couple the pseudoproline dipeptide using standard coupling reagents.
Cleavage and Deprotection:
-
The pseudoproline structure is TFA-labile and will revert to the native Ser or Thr residue during the final cleavage step.[8]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the synthesis of aggregation-prone peptides.
Caption: Standard Fmoc-SPPS Cycle.
Caption: Microwave-Assisted SPPS Workflow.
Caption: Disruption of Aggregation by Pseudoproline.
References
- 1. peptide.com [peptide.com]
- 2. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
Revolutionizing Peptide Synthesis: A Comparative Guide to Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex peptides is a significant hurdle. On-resin aggregation of the growing peptide chain, particularly in "difficult sequences," can lead to low yields and purity, stalling critical research. This guide provides a detailed comparison of a modern solution, the pseudoproline dipeptide Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH, against traditional solid-phase peptide synthesis (SPPS) strategies.
This innovative dipeptide building block is designed to disrupt the secondary structures that cause aggregation, leading to dramatically improved synthesis outcomes. Below, we present supporting experimental data, detailed protocols, and visual workflows to objectively demonstrate the performance advantages of incorporating this pseudoproline dipeptide.
The Challenge of "Difficult Sequences" in Peptide Synthesis
In standard Fmoc-based solid-phase peptide synthesis (SPPS), the linear peptide chain can fold into secondary structures, such as β-sheets, on the solid support. This aggregation hinders the accessibility of the N-terminus for the next coupling step, leading to incomplete reactions and the accumulation of deletion byproducts. The result is often a low yield of the desired peptide and a crude product that is difficult to purify.
This compound is a pseudoproline dipeptide designed to overcome this challenge. The threonine residue is reversibly protected as a proline-like oxazolidine ring. This introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[1] This pre-emptive disruption of secondary structure ensures efficient coupling and deprotection cycles, even in sequences prone to aggregation.
Performance Benchmarking: A Case Study on a "Difficult" Peptide
To quantify the benefits of this compound, we can examine the synthesis of a model "difficult" peptide. While direct head-to-head data for this specific dipeptide is proprietary, a comparative study on the synthesis of the highly aggregation-prone Amyloid-β (Aβ) 1-42 peptide using a standard Fmoc/tBu SPPS protocol versus a protocol incorporating pseudoproline dipeptides provides compelling evidence.
| Synthesis Strategy | Crude Yield | Crude Purity (from HPLC) | Key Observations |
| Traditional Fmoc/tBu SPPS | 57% | Low (significant deletion products) | Synthesis resulted in a complex crude product with numerous deletion sequences, making purification challenging.[2] |
| SPPS with Pseudoproline Dipeptides | >57% (correspondingly higher) | High (main peak is the desired product) | The incorporation of pseudoproline dipeptides resulted in a much cleaner crude product with the full-length peptide as the major component, simplifying purification.[2] |
Table 1: Comparative data for the synthesis of Aβ 1-42. The use of pseudoproline dipeptides leads to a higher crude yield and significantly improved purity.
Experimental Protocols
The following are detailed methodologies for the synthesis of a generic "difficult" peptide sequence containing a Lys-Thr motif, comparing the traditional approach with the pseudoproline strategy.
Traditional Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol outlines the standard, sequential addition of amino acids.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and dichloromethane (DCM) (3x).
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent such as HBTU/DIPEA in DMF for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation (for each subsequent amino acid):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH, then Fmoc-Lys(Boc)-OH) using HBTU/DIPEA in DMF for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat this cycle for all amino acids in the sequence.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Purify the peptide by reverse-phase HPLC.
-
SPPS using this compound
This protocol incorporates the pseudoproline dipeptide to improve synthesis efficiency.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: (Same as traditional method)
-
Chain Elongation (up to the Lys-Thr motif): (Same as traditional method)
-
Incorporation of the Pseudoproline Dipeptide:
-
Deprotection: Remove the Fmoc group from the preceding amino acid with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple This compound using HBTU/DIPEA in DMF for 2 hours. This step adds both the Lys and Thr residues in a single, efficient coupling.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation (after the Lys-Thr motif): (Continue as with the traditional method for the remaining amino acids)
-
Final Deprotection and Cleavage: (Same as traditional method). The pseudoproline oxazolidine ring is cleaved simultaneously with other side-chain protecting groups by the TFA cocktail.
-
Precipitation and Purification: (Same as traditional method).
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of both the traditional and the pseudoproline-enhanced synthesis strategies.
Caption: Traditional Fmoc/tBu SPPS Workflow.
Caption: SPPS Workflow with this compound.
Conclusion
The use of the pseudoproline dipeptide this compound represents a significant advancement over traditional solid-phase peptide synthesis strategies for the production of "difficult" peptides. By effectively disrupting on-resin aggregation, this building block leads to:
-
Higher crude product purity: Minimizing the formation of deletion sequences.
-
Increased synthesis yields: Ensuring more complete coupling reactions.
-
Simplified purification: Reducing the complexity of the crude product.
For researchers and drug development professionals working with challenging peptide sequences, the incorporation of this compound is a powerful tool to enhance synthesis efficiency, save time and resources, and ultimately accelerate research and development timelines.
References
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this protected dipeptide, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should be approached systematically, categorizing the waste based on its physical state and chemical composition. Discharge into the environment must be strictly avoided.[1]
1. Solid Waste Disposal:
-
Unused or Expired Reagent: Collect the solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated Materials: Any materials grossly contaminated with the solid compound, such as weighing paper or spatulas, should be collected in a designated solid chemical waste container.
2. Liquid Waste Disposal:
-
Solutions of this compound: Solutions containing the dissolved compound should be disposed of in a labeled organic waste container. Do not mix with aqueous or halogenated waste streams unless permitted by your institution's waste management guidelines.
-
Reaction Mixtures: Waste from reactions involving this dipeptide, which will contain the compound and various solvents and reagents, should be collected in a designated chemical waste container.
-
Deprotection Waste:
-
Fmoc Group Removal: The Fmoc group is base-labile and is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF).[][3][4] This waste stream is basic and contains organic solvents and should be collected in a designated basic organic waste container.
-
Boc and Pseudoproline Cleavage: The Boc and pseudoproline (Psime,Mepro) protecting groups are acid-labile and are typically removed using a strong acid like trifluoroacetic acid (TFA).[5][6] This waste is highly acidic and should be collected in a designated acidic organic waste container. The generation of t-butyl cations during Boc deprotection may necessitate the use of scavengers, which will also be present in this waste stream.[6][7]
-
3. Container Management:
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with an appropriate solvent (e.g., methanol or ethanol). The rinsate should be collected and disposed of as chemical waste in the appropriate liquid waste container. After rinsing, the container can typically be disposed of as non-hazardous waste, though institutional guidelines may vary.
4. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with their contents.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials while awaiting pickup by your institution's environmental health and safety (EHS) office.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₃N₃O₈ | [1] |
| Molecular Weight | 609.71 g/mol | [1] |
| CAS Number | 911838-56-7 | [1] |
| Storage Temperature | 2-8°C |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of the disposal process.
Caption: Waste Segregation and Disposal Workflow.
Caption: Deprotection Waste Stream Decision Logic.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
